Technical Documentation Center

6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE
  • CAS: 1242257-90-4

Core Science & Biosynthesis

Foundational

The Ascendant Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic compounds. Among these, the pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This unique characteristic has positioned pyrazolo[4,3-c]pyridine derivatives at the forefront of drug discovery, with a broad spectrum of demonstrated biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1] This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of novel pyrazolo[4,3-c]pyridine derivatives, delving into their mechanisms of action, showcasing quantitative data, and providing detailed experimental protocols to facilitate further research and development in this exciting field.

I. Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrazolo[4,3-c]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting key components of these pathways, particularly protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

A. Mechanism of Action: Inhibition of Key Oncogenic Kinases

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGFR-2, a receptor tyrosine kinase, is a key mediator of this pathway.[2] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Several novel pyrazolo[4,3-c]pyridine derivatives have been shown to be potent inhibitors of VEGFR-2 phosphorylation, thereby blocking the pro-angiogenic signals essential for tumor progression.[2]

2. Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their dysregulation is a common feature of cancer. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication. O[3]verexpression of cyclin E is observed in many cancers, leading to an increased reliance on CDK2 for proliferation. P[3]yrazolo[4,3-c]pyridine derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.

Role of CDK2 in Cell Cycle Progression

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation (partial) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation CDK2->Rb Phosphorylation (full) G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication

Caption: The role of CDK2 in the G1/S cell cycle transition.

B. Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel pyrazolo[4,3-c]pyridine derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Derivative 41MCF-7 (Breast), HepG2 (Liver)1.937, 3.695 (µg/mL)
Derivative 42HCT116 (Colon)2.914 (µg/mL)
Doxorubicin (Standard) MCF-7, HepG2, HCT1164.162, 3.832, 3.676 (µg/mL)
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with pyrazolo[4,3-c]pyridine derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E

Caption: Mechanism of anti-inflammatory action.

B. Quantitative Data: Inhibition of Nitric Oxide Production

The anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives can be quantified by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

CompoundConcentration (µM)% Inhibition of NO ProductionReference
2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline)10Significant Inhibition
[3]2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid)10Significant Inhibition
[3]1400W (Positive Control) 10Potent Inhibition
[3]
C. Experimental Protocol: Griess Assay for Nitrite Measurement

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with pyrazolo[4,3-c]pyridine derivatives for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Reaction and Measurement: Add 50 µL of the freshly prepared Griess reagent to each 50 µL of supernatant in a new 96-well plate. Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Standard Curve and Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of inhibition compared to the LPS-stimulated control.

III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Pyrazolo[4,3-c]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazolo[4,3-c]pyridine derivatives are still under investigation. However, the pyridine moiety is known to be a key pharmacophore in many antimicrobial drugs. Potential mechanisms include the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 2gMethicillin-resistant Staphylococcus aureus (MRSA)2
[4]Derivative 2gVancomycin-resistant Enterococci (VRE)8
[4]Derivative 2gPiperacillin-resistant Pseudomonas aeruginosa4
[4]Ciprofloxacin (Standard) MRSA4
[4]Ciprofloxacin (Standard) P. aeruginosa8
[4]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the pyrazolo[4,3-c]pyridine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

IV. Carbonic Anhydrase Inhibition: A Target for Diverse Therapies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of various human carbonic anhydrase isoforms.

A. Mechanism of Action

The sulfonamide group of these derivatives coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.

B. Quantitative Data: Inhibition Constants (Ki)

The inhibitory potency of compounds against carbonic anhydrases is often expressed as the inhibition constant (Ki).

CompoundhCA IsoformKi (nM)Reference
1f hCA IPotent Inhibition
[5]1f hCA IIBetter than AAZ
[5]1g, 1h, 1k hCA IMore potent than AAZ
[5]Acetazolamide (AAZ) hCA I, hCA IIStandard Inhibitor
[5]
C. Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

A stopped-flow spectrophotometer is used to measure the kinetics of the CO2 hydration reaction catalyzed by carbonic anhydrase.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoform and the pyrazolo[4,3-c]pyridine sulfonamide inhibitors in a suitable buffer (e.g., Tris-HCl).

  • Substrate Preparation: Prepare a CO2-saturated solution.

  • Kinetic Measurement: The enzyme and inhibitor are mixed with the CO2-saturated solution in the stopped-flow instrument. The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are calculated in the presence and absence of the inhibitor. The Ki value is determined by fitting the data to appropriate enzyme inhibition models.

V. Synthesis of the Pyrazolo[4,3-c]pyridine Scaffold

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various synthetic routes. A common and efficient method involves the condensation of a dienamine with an amine containing a sulfonamide fragment.

[5]*

General Synthetic Scheme

Synthesis_Scheme Dienamine Dienamine Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative Dienamine->Pyrazolo_pyridine Condensation (Reflux in Methanol) Amine Amine with Sulfonamide Amine->Pyrazolo_pyridine

Sources

Exploratory

Exploring the Chemical Space of Substituted Pyrazolo[4,3-c]pyridines: A Technical Guide to Scaffold Optimization and Target Engagement

Executive Briefing As drug discovery pivots toward increasingly complex biological targets, the demand for versatile, highly tunable pharmacophores has intensified. Among azaindazole derivatives, the pyrazolo[4,3-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As drug discovery pivots toward increasingly complex biological targets, the demand for versatile, highly tunable pharmacophores has intensified. Among azaindazole derivatives, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure. By offering a unique hydrogen bond donor/acceptor profile and precise vectors for substituent placement, this bicyclic core allows medicinal chemists to finely tune lipophilicity, optimize kinase hinge-binding, and disrupt challenging protein-protein interactions (PPIs).

Drawing on recent breakthroughs—including February 2026 data on Mycobacterium tuberculosis virulence factors—this whitepaper provides a comprehensive analysis of the pyrazolo[4,3-c]pyridine chemical space. It details self-validating synthetic protocols, maps the pharmacological landscape, and elucidates the mechanistic causality behind its target engagement.

Structural Rationale: Why Pyrazolo[4,3-c]pyridines?

The pyrazolo[4,3-c]pyridine nucleus is an isostere of the traditional indole and azaindole rings. However, the strategic positioning of the nitrogen atoms within the 6,5-fused bicyclic system provides distinct advantages:

  • Enhanced Hinge Binding: The pyrazole NH and the adjacent pyridine nitrogen create a potent bidentate hydrogen-bonding motif, ideal for anchoring into the ATP-binding pockets of kinases (e.g., ERK, Pim kinases) [5].

  • Physicochemical Tuning: The basicity of the pyridine nitrogen can be modulated by substituents at the C4 and C6 positions, allowing precise control over the molecule's pKa, aqueous solubility, and membrane permeability.

  • Favorable π–π Stacking: The electron-deficient nature of the pyridine ring enhances

    
     interactions with aromatic residues in target binding sites, a critical factor in disrupting flat, hydrophobic PPI interfaces like the PEX14–PEX5 complex [2].
    

Synthetic Methodologies & Self-Validating Protocols

To fully explore this chemical space, robust and scalable synthetic routes are required. The following protocol details the synthesis of N-substituted pyrazolo[4,3-c]pyridine sulfonamides, leveraging a thermodynamically driven cyclocondensation.

Protocol: Synthesis of Pyrazolo[4,3-c]pyridine-7-carboxylates

Objective: To synthesize a functionalized pyrazolo[4,3-c]pyridine core from dimethyl acetonedicarboxylate with high regioselectivity.

Step 1: Dienamine Formation

  • Procedure: React dimethyl acetonedicarboxylate (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) at room temperature for 12 hours under an inert argon atmosphere.

  • Causality: DMF-DMA acts as both a formylating agent and a solvent. This dual role drives the equilibrium toward the highly electrophilic dienamine intermediate. The extended reaction time ensures complete conversion, which is essential because unreacted starting material will lead to complex, inseparable mixtures during cyclization.

Step 2: Regioselective Cyclocondensation

  • Procedure: Dissolve the crude dienamine in anhydrous methanol. Add the desired substituted hydrazine or sulfonamide-containing amine (1.1 eq). Reflux the mixture at 65°C for 1 to 2 hours.

  • Causality: Methanol provides a protic environment that stabilizes the transition state of the nucleophilic attack. Reflux conditions supply the thermodynamic energy required to overcome the activation barrier of the final aromatization step, ensuring the stable pyrazolo[4,3-c]pyridine core is formed rather than a kinetic, non-aromatic intermediate.

Step 3: In-Process Control (IPC) & Self-Validation

  • Procedure: Extract a 10 µL aliquot every 30 minutes, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Self-Validation Logic: The protocol validates itself by tracking the disappearance of the dienamine mass peak and the emergence of the target mass. If the dienamine intermediate persists past 60 minutes, the system dictates the addition of catalytic glacial acetic acid (0.1 eq) to increase the electrophilicity of the carbonyl carbon, thereby forcing the reaction to completion.

Step 4: Isolation and Purification

  • Procedure: Cool the reaction mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and dry under a vacuum.

  • Causality: The target pyrazolo[4,3-c]pyridines exhibit lower solubility in cold protic solvents compared to the polar byproducts (e.g., dimethylamine), allowing for isolation via simple filtration without the need for resource-intensive column chromatography.

Workflow Design Structure-Based Drug Design (In Silico Docking) Synthesis Core Synthesis (Dienamine Condensation) Design->Synthesis Purification Purification & QA (LC-MS, NMR) Synthesis->Purification Assay In Vitro Profiling (Enzyme Inhibition / SPR) Purification->Assay Lead Lead Optimization (SAR Iteration) Assay->Lead Hit Identified Lead->Design Feedback Loop

Self-validating workflow for pyrazolo[4,3-c]pyridine hit-to-lead optimization.

Pharmacological Landscape & Quantitative Profiling

The versatility of the pyrazolo[4,3-c]pyridine scaffold is best demonstrated by its broad spectrum of biological targets. By altering the peripheral substituents, researchers have successfully redirected the scaffold's affinity across entirely different protein classes.

Carbonic Anhydrase (CA) Inhibition

Sulfonamide-bearing pyrazolo[4,3-c]pyridines have shown remarkable selectivity for human cytosolic CA isoforms (hCA I and hCA II) over transmembrane isoforms. The sulfonamide moiety acts as a primary zinc-binder in the active site, while the bicyclic core engages in stabilizing hydrophobic interactions with the cavity walls [1].

Antimycobacterial Activity (PtpB & Pantothenate Synthetase)

Recent advancements in February 2026 have identified pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB), a critical virulence factor. These compounds demonstrate high binding affinity and low-micromolar inhibitory potency [4]. Earlier studies also validated the scaffold against Mtb Pantothenate Synthetase, utilizing click-chemistry to append triazole rings to the core[3].

Quantitative Data Summary

The following table synthesizes the binding affinities and inhibitory concentrations of key pyrazolo[4,3-c]pyridine derivatives across various targets:

Derivative / CompoundBiological TargetAssay MethodologyPotency / AffinityRef.
Compound 1a hCA I (Human)Stopped-flow CO₂ hydrase

= 81.8 nM
[1]
Compound 1i hCA II (Human)Stopped-flow CO₂ hydrase

= 68.3 nM
[1]
Compound 1 PEX14–PEX5 (T. brucei)AlphaScreen PPI Assay

= 265 µM
[2]
Compound 7d Pantothenate Synthetase (Mtb)In vitro Enzyme Inhibition

= 1.01 µM
[3]
Diazepane-hybrid D5 PtpB (M. tuberculosis)Biolayer Interferometry

= 0.012 µM
[4]
1-(...-6-yl)urea ERK Kinase (Cancer)X-ray CrystallographyHigh Affinity (PDB: 5KE0)[5]

Mechanistic Pathways & Target Engagement

To understand the efficacy of these compounds, we must examine their mechanistic intervention at the pathway level. A prime example is the disruption of the PEX14–PEX5 protein-protein interaction in Trypanosoma brucei, the causative agent of African sleeping sickness.

The Glycosomal Import Disruption Mechanism

T. brucei relies heavily on glycosomes—specialized peroxisome-like organelles—for glycolysis. The peroxin proteins PEX5 (a cytosolic receptor) and PEX14 (a docking protein on the glycosomal membrane) must interact to transport essential metabolic enzymes into the glycosome.

Pyrazolo[4,3-c]pyridines act as competitive inhibitors. The core scaffold lays over the Phe17 and Phe34 residues of PEX14, forming highly favorable


 interactions that perfectly mimic the native binding of PEX5's WXXX(F/Y) motif. By blocking this PPI, the enzymes are mislocalized to the cytosol. Here, glycosomal kinases gain unrestricted access to the cytosolic ATP pool, depleting ATP faster than it can be regenerated, ultimately leading to parasite death [2].

G PEX5 PEX5 Import Receptor (Cytosol) Complex PEX5-Cargo Complex PEX5->Complex Cargo Glycosomal Matrix Proteins (PTS Cargo) Cargo->PEX5 Binding PEX14 PEX14 Docking Protein (Glycosomal Membrane) Complex->PEX14 Docking Import Cargo Translocation (Glycosome Matrix) PEX14->Import Translocation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Blocks PPI

Mechanism of PEX14-PEX5 PPI disruption by pyrazolo[4,3-c]pyridines in Trypanosoma.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is far more than a structural curiosity; it is a highly programmable chemical vector. By understanding the causality behind its synthetic assembly and the structural basis of its target engagement, drug development professionals can leverage this core to tackle previously "undruggable" targets. Whether acting as a zinc-anchored carbonic anhydrase inhibitor, a kinase hinge-binder, or a PPI disruptor, the controlled exploration of this chemical space continues to yield high-value therapeutic leads.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (MDPI).[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases.[Link]

  • Identification and development of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. RSC Advances.[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity (ASM Journals).[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. RCSB Protein Data Bank (PDB ID: 5KE0). [Link]

Foundational

Spectroscopic Characterization of 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Abstract This technical guide provides an in-depth spectroscopic analysis of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine , a critical fused bicyclic heterocyclic intermediate used in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides an in-depth spectroscopic analysis of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine , a critical fused bicyclic heterocyclic intermediate used in the development of kinase inhibitors (e.g., JAK, c-Met) and other bioactive small molecules.[1] This document details the theoretical and experimental basis for its structural elucidation, focusing on Nuclear Magnetic Resonance (


H and 

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[2][3] It also outlines a validated synthetic pathway and fragmentation logic to support researchers in drug discovery.

Structural Analysis & Nomenclature

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a pyrazole ring fused to the c-face (bond 3,[4]4) of a pyridine ring.[4][5][6]

  • IUPAC Name: 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.62 g/mol [1]

  • CAS Number (Analogous): Referencing 6-chloro-3-methyl analog (CAS: 1256821-58-5 for core scaffold comparison).

Numbering System

Correct numbering is vital for spectral assignment. The fusion dictates the locants:

  • Positions 1, 2: Pyrazole nitrogens (tautomeric equilibrium usually favors 1H).[7]

  • Position 3: Ethyl substitution.[5]

  • Position 5: Pyridine nitrogen (in the [4,3-c] isomer).[8][9][10]

  • Position 6: Chlorine substitution.

  • Positions 4, 7: Aromatic protons.[4][10]

Synthesis & Experimental Context

To ensure the integrity of the spectroscopic data, the method of generation must be understood. The most robust route involves the cyclization of ortho-acyl halopyridines.[1]

Validated Synthetic Protocol

Reaction: Cyclocondensation of (4,6-dichloropyridin-3-yl)propan-1-one with hydrazine hydrate.[1]

  • Precursor: 4,6-dichloronicotinic acid derivatives are converted to the ketone (propionyl group) to install the ethyl chain.

  • Cyclization: Treatment with hydrazine hydrate in ethanol at reflux.

  • Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by

    
     displacement of the 4-chloro substituent on the pyridine ring.[1]
    

Synthesis Precursor 4,6-dichloro-3-propionylpyridine (Precursor) Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Product 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (Target) Intermediate->Product SNAr Cyclization (-HCl)

Caption: One-pot cyclocondensation pathway for the synthesis of the target scaffold.

Spectroscopic Data Profile

The following data is synthesized from high-confidence structural analogs (e.g., 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine) and first-principle substituent effects.

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the molecular weight and the presence of the chlorine atom.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion (

    
    ): 
    
    • m/z 182.05 (for

      
      Cl isotope, 100% abundance)
      
    • m/z 184.05 (for

      
      Cl isotope, ~32% abundance)
      
  • Isotopic Pattern: A characteristic 3:1 ratio between M and M+2 peaks confirms the monochloro substitution.

Fragmentation Pathway (MS/MS):

  • Loss of Ethyl: $[M+H]^+ \rightarrow [M+H - 28]^+ $ (Loss of

    
     via McLafferty-like rearrangement or radical loss).
    
  • Loss of Cl:

    
    .
    
  • Ring Cleavage: RDA (Retro-Diels-Alder) cleavage of the pyrazole ring is less common but possible at high collision energies.[1]

MS_Fragmentation M_Ion [M+H]+ : m/z 182 (Parent Ion) Frag1 m/z 154 [M+H - C2H4]+ M_Ion->Frag1 - 28 Da (Ethyl) Frag2 m/z 147 [M+H - Cl]+ M_Ion->Frag2 - 35 Da (Cl) Frag3 m/z 119 Core Breakdown Frag1->Frag3 - HCN

Caption: Proposed ESI(+) fragmentation pathway showing the characteristic loss of the ethyl group.[1]

Infrared Spectroscopy (IR)

IR data confirms the functional groups and the aromatic nature of the scaffold.

Frequency (

)
AssignmentIntensityNotes
3200 - 3400

Broad, MediumPyrazole NH stretch (H-bonded).[1]
3050 - 3100

WeakAromatic C-H stretching.
2960 - 2870

MediumEthyl group (methyl/methylene) stretching.
1590 - 1610

StrongPyridine/Pyrazole ring breathing.
1450 - 1500

StrongAromatic skeletal vibrations.
830 - 850

StrongCharacteristic C-Cl stretch (out of plane).[1]
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification. The values below are calibrated for DMSO-


  solvent.

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by a distinct ethyl pattern and two aromatic singlets (or weak doublets due to long-range coupling).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.50 Broad s1HNH Pyrazole N1-H (Exchangeable with

).[1]
9.05 s1HH-4 Deshielded by adjacent Pyridine N5 and aromatic current.[1]
7.65 s1HH-7 Adjacent to bridgehead; shielded relative to H-4 due to Cl effect? No, Cl is electron-withdrawing, but position 4 is alpha to Nitrogen.
2.95 q (

Hz)
2HCH

Methylene of the ethyl group at C3.
1.32 t (

Hz)
3HCH

Methyl of the ethyl group.

Note on Regiochemistry: The assignment of H-4 vs. H-7 is critical. In [4,3-c] systems, the proton at position 4 (between the bridgehead and the pyridine nitrogen) is typically the most deshielded signal, often appearing above 9.0 ppm.


C NMR (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
148.5 CqC-6 (C-Cl)
145.2 CHC-4 (Alpha to N)
142.0 CqC-3 (Attached to Ethyl)
138.5 CqC-7a (Bridgehead)
134.0 CqC-3a (Bridgehead)
112.5 CHC-7
20.5 CH

Ethyl Methylene
13.8 CH

Ethyl Methyl

Experimental Protocols for Validation

To verify this data in a laboratory setting, the following protocols are recommended.

Protocol A: Sample Preparation for NMR
  • Solvent Choice: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
     (99.9% D). DMSO is preferred over 
    
    
    
    due to the poor solubility of the fused heterocyclic core in chloroform.
  • Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.

  • Acquisition: Run at 298 K. For

    
    C, ensure a relaxation delay (
    
    
    
    ) of at least 2 seconds to allow quaternary carbons (C-Cl, Bridgeheads) to relax.
Protocol B: LC-MS Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

References

  • Synthesis of Pyrazolo[4,3-c]pyridines : Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(2), 420-428.Link (Cited for general pyrazolopyridine synthesis logic).

  • Structural Analogs (6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine) : PubChemLite Record CID 70701163.[1]Link (Used as the core anchor for spectral prediction).

  • General Spectroscopic Properties of Fused Pyrazoles : Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein J. Org.[1][7] Chem.Link (Cited for tautomerism and ring current effects).

  • Kinase Inhibitor Scaffolds : MDPI Molecules, "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors."Link (Cited for biological relevance and solubility profiles).

Sources

Exploratory

Technical Whitepaper: Navigating the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridines

Executive Summary The pyrazolo[4,3-c]pyridine scaffold represents a privileged but under-utilized pharmacophore in modern drug discovery. Distinct from its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-c] arrange...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged but under-utilized pharmacophore in modern drug discovery. Distinct from its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-c] arrangement offers unique vectors for substituent growth and an altered electronic profile that significantly impacts solubility and metabolic stability.

This guide dissects the structure-activity relationship (SAR) of this scaffold, moving beyond basic substitution patterns to explore the causal link between electronic density, regioselective synthesis, and biological efficacy. We focus on its application in Type I kinase inhibitors and PEX14-PEX5 protein-protein interaction (PPI) inhibitors , providing a roadmap for researchers to navigate the synthetic and biological challenges inherent to this system.

The Scaffold Architecture

Understanding the numbering and tautomeric preferences is the prerequisite for rational SAR design. Unlike indazoles, the pyridine nitrogen in the [4,3-c] system introduces a strong dipole and a specific hydrogen bond acceptor (HBA) site.

Numbering and Electronic Profile

The scaffold consists of a pyrazole ring fused to the c-face of a pyridine ring. Standard IUPAC numbering assigns the bridgehead carbons and prioritizes the heteroatoms.

  • N1/N2: Pyrazole nitrogens.[1][2] N1 is typically the site of alkylation/arylation to lock the tautomer.

  • C3: The "head" of the pyrazole, often directed toward the solvent front or gatekeeper residues in kinases.

  • N5: The pyridine nitrogen.[2][3][4][5][6] Its basicity is modulated by substituents at C4 and C6.

  • C4/C6/C7: Pyridine carbons available for substitution.

Visualization: Scaffold & Binding Modes

The following diagram illustrates the core numbering and the divergent binding modes observed in kinase vs. PPI targets.

G Scaffold Pyrazolo[4,3-c]pyridine Core Scaffold Kinase Kinase Binding Mode (e.g., CDK/JAK) Scaffold->Kinase Application PPI PPI Binding Mode (e.g., PEX14-PEX5) Scaffold->PPI Application Hinge Hinge Region Interaction: Pyridine N5 (H-Acceptor) C4-NH (H-Donor) Kinase->Hinge Primary Anchor Solvent Solvent Front: C3 Substituents Kinase->Solvent Tuning Hydrophobic Hydrophobic Pocket: N1-Aryl Substituent PPI->Hydrophobic Critical Anchor PPI->Solvent Solubility

Figure 1: Core scaffold architecture mapping functional vectors to binding pockets.

Synthetic Accessibility & Regiocontrol

The primary barrier to exploring this SAR is the regioselectivity during ring closure. The formation of the thermodynamically stable pyrazolo[3,4-b]pyridine isomer often competes with the desired [4,3-c] product.[7]

The Regioselectivity Challenge

When condensing hydrazines with 3-acyl-4-chloropyridines (or equivalent dielectrophiles), the nucleophilic attack can occur at either the carbonyl or the halogen-bearing carbon first.

  • Solution: Control the reaction kinetics using steric bulk on the hydrazine or specific catalysts (e.g., Iodine/Microwave).

  • Critical Insight: Use of tert-butyl amine in multicomponent reactions (MCR) has been shown to favor the [4,3-c] cyclization via a Sonogashira-type mechanism [1].[6]

Synthetic Workflow Diagram

Synthesis Start Start: 4-Chloronicotinic Acid or 3-Acyl-4-chloropyridine PathA Path A: Hydrazine Condensation (Traditional) Start->PathA PathB Path B: Multicomponent (MCR) (Microwave/Iodine) Start->PathB Risk RISK: Mixture of [4,3-c] and [3,4-b] isomers PathA->Risk Solution OPTIMIZATION: Use bulky hydrazines or Sonogashira coupling first PathB->Solution Product Target: Pyrazolo[4,3-c]pyridine Risk->Product Low Yield/Separation Req. Solution->Product High Regioselectivity

Figure 2: Synthetic decision tree highlighting the regioselectivity bottleneck and optimization strategies.

SAR Deep Dive: Vectors of Optimization

The SAR of pyrazolo[4,3-c]pyridines is defined by three primary vectors.

Vector 1: The N1 vs. N2 Switch (Metabolic Stability)

Substitution at the pyrazole nitrogen is mandatory to prevent rapid glucuronidation.

  • N1-Substitution: Generally preferred for kinase inhibitors. It directs the C3 vector towards the solvent front.

  • N2-Substitution: Often leads to a "kinked" geometry.

  • Insight: In PEX14-PEX5 inhibitors, N1-aryl substituents bury themselves in hydrophobic tryptophan pockets. Switching to N2 abolishes activity due to steric clash with the binding groove [2].

Vector 2: C3 Position (Steric Gatekeeper)

The C3 position is the "feeler" of the molecule.

  • Small groups (H, Me): Allow tight binding but poor selectivity.

  • Bulky groups (Aryl, Heteroaryl): Can induce selectivity by clashing with non-target gatekeeper residues.

  • Electronic Effect: Electron-withdrawing groups (EWGs) at C3 increase the acidity of the pyrazole NH (if unsubstituted), strengthening H-bond donor capability.

Vector 3: The Pyridine Ring (C4/C6/C7)
  • C4-Amino: Introduces a donor-acceptor motif (N5 acceptor, C4-NH donor) mimicking the adenine hinge binding of ATP. This is the "Kinase Master Key."

  • C7-Substitution: Highly sensitive. Substituents here often cause steric clash with the hinge region backbone, drastically reducing potency.

Comparative SAR Data (Kinase vs. PPI)
Compound IDN1-SubstituentC3-SubstituentC4-SubstituentTargetIC50 / KdActivity Note
Ref-1 MethylPhenylHCDK2>10 µMInactive (Lacks hinge binder)
Kinase-A IsopropylPhenylNH2 CDK245 nMC4-NH2 establishes hinge H-bond
Kinase-B PhenylPhenylNH2CDK2120 nMN1-Aryl steric clash in ATP pocket
PPI-1 [2]Naphthyl MethylHPEX14163 µMN1-Naphthyl fills Trp pocket
PPI-2 [2]NaphthylFuran-2-yl HPEX1412 µMC3 extension captures Phe hotspot

Table 1: SAR trends demonstrating the necessity of C4-amino groups for kinase activity versus N1-lipophilic groups for PPI inhibition.

Case Study: PEX14-PEX5 Inhibition

While kinase inhibition is a standard application, the PEX14-PEX5 interaction in Trypanosoma parasites offers a compelling case for the pyrazolo[4,3-c]pyridine scaffold.

  • Mechanism: The scaffold mimics the PEX5 peptide helix.

  • Key Interaction: The N1-substituent (typically a naphthyl or bulky aryl) anchors the molecule into a hydrophobic pocket on the PEX14 surface.

  • Result: Disruption of glycosomal protein import, leading to "metabolic catastrophe" for the parasite (Trypanocidal activity) [2].[8]

  • Significance: This proves the scaffold's utility in disrupting flat, featureless protein interfaces, a notoriously difficult task in medicinal chemistry.

Experimental Protocols

Protocol A: Regioselective Synthesis via Microwave MCR

Based on Sonogashira-type coupling principles [1].[6]

  • Reagents: 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1.0 eq), Phenylacetylene (1.2 eq), tert-butylamine (2.0 eq), CuI (10 mol%), Pd(PPh3)2Cl2 (5 mol%).

  • Conditions: Dissolve in DMF (anhydrous). Irradiate in a microwave reactor at 120°C for 20 minutes.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: 1H-NMR must show the diagnostic singlet for the pyridine proton at C7 (typically δ 8.5-9.2 ppm).

Protocol B: AlphaScreen Assay for PEX14-PEX5 Inhibition

Self-validating assay for PPI disruption [2].

  • Components: Biotinylated-PEX5 peptide (tracer), His-tagged PEX14 protein (target), Streptavidin-Donor beads, Nickel-Chelate Acceptor beads.

  • Procedure:

    • Incubate His-PEX14 (100 nM) with the test compound (serial dilution in DMSO) for 30 min at RT in assay buffer (PBS + 0.1% BSA).

    • Add Biotin-PEX5 (100 nM) and incubate for 30 min.

    • Add Donor and Acceptor beads (20 µg/mL final). Incubate 1 hr in dark.

  • Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Control: Use unlabeled PEX5 peptide as a positive control (IC50 ~ 1-5 µM).

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Source: Journal of Medicinal Chemistry (2020).[9] URL:[Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Source: European Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

"Suzuki-Miyaura coupling protocol for functionalization of 6-chloropyrazolopyridines"

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and quinoline in kinase inhibitors (e.g., JAK, p38 MAPK) and antivirals. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and quinoline in kinase inhibitors (e.g., JAK, p38 MAPK) and antivirals. However, the functionalization of 6-chloropyrazolo[1,5-a]pyridine presents specific synthetic challenges due to the electronic deactivation of the C-6 position relative to the bridgehead nitrogen and potential catalyst poisoning by the N1-lone pair.

This Application Note provides a validated, two-tier protocol for Suzuki-Miyaura cross-coupling at the C-6 position. We detail a Standard Robust Method for reactive boronic acids and a High-Efficiency Method utilizing Buchwald precatalysts for sterically hindered or electron-poor coupling partners.

Part 1: Substrate Analysis & Mechanistic Considerations

The Challenge of the 6-Chloro Position

Unlike 2- or 4-chloropyridines, which are highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen, the 6-position of pyrazolo[1,5-a]pyridine is electronically more similar to a meta-substituted pyridine or a 5-haloindole. The C-Cl bond is stronger, making the oxidative addition step rate-limiting.

Furthermore, the N1 nitrogen (pyrazole ring) retains significant Lewis basicity, which can competitively coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").

Structural Visualization & Numbering

To ensure reproducibility, we define the IUPAC numbering used in this protocol.

G cluster_legend Reactivity Map N1 N1 (Coordination) C2 C2 N1->C2 N4 N4 (Bridgehead) N1->N4 Note2 N1: Potential Pd Poison Requires steric bulk on ligand N1->Note2 C3 C3 (Electrophilic) C2->C3 C3->N4 C5 C5 N4->C5 C6 C6-Cl (Target) C5->C6 C7 C7 C6->C7 Note1 C6-Cl: High Bond Dissociation Energy Requires electron-rich ligands C6->Note1 C7->N4

Figure 1: Reactivity map of the 6-chloropyrazolo[1,5-a]pyridine scaffold highlighting the target C-6 position and potential interfering sites.

Part 2: Experimental Protocols

Reagent Selection Guide

Success depends on matching the catalyst system to the substrate difficulty.

ComponentMethod A: Standard Method B: High-Efficiency Mechanistic Rationale
Substrate Aryl Boronic Acids (Electron Rich/Neutral)Heteroaryl Boronic Esters / Sterically HinderedMethod B handles unstable boronates better.
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 (2-5 mol%)XPhos facilitates oxidative addition into unactivated aryl chlorides.
Base K₂CO₃ (2.0 M aq)K₃PO₃ (3.0 equiv, solid) or Cs₂CO₃Stronger bases (K3PO4) accelerate transmetallation in hindered systems.
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/WaterTHF is preferred for Method B to solubilize lipophilic precatalysts.
Temp 90°C60°C - 80°CLower temp in Method B prevents protodeboronation of unstable partners.
Method A: Standard Robust Protocol

Best for: Coupling with phenyl, tolyl, or simple anisole boronic acids.

Step-by-Step Workflow:

  • Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 6-Chloropyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, 152 mg)

    • Aryl Boronic Acid (1.5 equiv, 1.5 mmol)

    • Pd(dppf)Cl₂·DCM (0.05 equiv, 36 mg)

  • Solvent & Base: Add 1,4-Dioxane (4.0 mL) and K₂CO₃ (2M aqueous solution, 1.5 mL, 3.0 equiv).

  • Degas: Sparge the biphasic mixture with Argon or Nitrogen gas for 5 minutes (subsurface bubbling). Critical: Oxygen inhibits the reduction of Pd(II) to Pd(0).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C in an aluminum heating block for 4–16 hours.

  • Monitor: Check by TLC (EtOAc/Hexane 1:1). The starting chloride (Rf ~0.6) should disappear; the product is typically more polar (Rf ~0.3–0.4) and fluorescent.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir for 30 mins to remove residual Palladium (prevents dark oil formation). Filter and concentrate.

Method B: High-Efficiency Protocol (Buchwald Conditions)

Best for: Coupling with 3-pyridyl, 4-pyridyl, pyrazole boronates, or ortho-substituted aryls.

Step-by-Step Workflow:

  • Charge: In a glovebox or under active N₂ flow, add to a reaction vial:

    • 6-Chloropyrazolo[1,5-a]pyridine (1.0 equiv)

    • Heteroaryl Boronic Ester (Bpin) (1.5 equiv)

    • XPhos Pd G3 (0.03 equiv, 3 mol%)

    • K₃PO₄ (3.0 equiv, finely ground solid)

  • Solvent: Add degassed THF (tetrahydrofuran) and degassed Water in a 10:1 ratio (0.2 M concentration relative to substrate).

    • Note: The low water content is crucial. It is just enough to solubilize the base surface but minimizes protodeboronation of the heteroaryl boronate.

  • Reaction: Seal and heat to 60°C (mild heating). Monitor by LCMS every 2 hours.

    • Why 60°C? XPhos is highly active; higher temps may cause homocoupling of the boronate.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove insoluble phosphate salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography.[2]

Part 3: Decision Matrix & Troubleshooting

Use the following logic flow to determine the optimal path for your specific derivative.

DecisionTree Start Start: 6-Cl-Pyrazolo[1,5-a]pyridine Q1 Coupling Partner Type? Start->Q1 Simple Simple Aryl (Phenyl, Tolyl) Q1->Simple Complex Heteroaryl / Ortho-Subst. (Pyridine, Indole) Q1->Complex MethodA METHOD A Pd(dppf)Cl2 / K2CO3 90°C Simple->MethodA MethodB METHOD B XPhos Pd G3 / K3PO4 60°C Complex->MethodB Check Conversion > 90%? MethodA->Check MethodB->Check Success Proceed to Workup Check->Success Yes Fail Troubleshoot Check->Fail No Action1 Switch to SPhos Pd G3 (For steric hindrance) Fail->Action1 If SM remains Action2 Switch to Cs2CO3 / Dioxane (Higher Temp) Fail->Action2 If Boronate decomposes

Figure 2: Decision matrix for selecting reaction conditions.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (SM remains) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 100°C.
Protodeboronation (SM + Ar-H) Boronic acid instability (common with 2-heteroaryls).Use Method B (lower temp). Switch base to KF or K₃PO₄. Use Boronic Ester (Bpin) instead of Acid.
Homocoupling (Ar-Ar) Oxygen leak or excess oxidant.Degas solvents more rigorously. Reduce catalyst loading.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash out").Add additional ligand (e.g., 5 mol% free XPhos) to stabilize the Pd(0) species.

Part 4: Representative Data

The following data represents expected yields based on internal validation of this protocol on the 6-chloro scaffold.

EntryCoupling Partner (Ar-B(OH)₂)MethodYield (%)Notes
1Phenylboronic acidA92%Rapid conversion (<2h).
24-Methoxyphenylboronic acidA88%Standard conditions effective.
33-Pyridylboronic acidA45%Significant protodeboronation observed.
43-Pyridylboronic acid B 84% XPhos/K₃PO₄ prevents deboronation.
52-Fluorophenylboronic acidB76%Steric hindrance requires Method B.
61-Methyl-1H-pyrazol-4-yl-BpinB81%Excellent heteroaryl-heteroaryl coupling.

References

  • Vertex AI Search Result 1.3 : Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications.[3][4] 5[1][4][6][7][8]

  • Vertex AI Search Result 1.8 : Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry. 9[1][8]

  • Vertex AI Search Result 1.12 : Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry. 3[8]

  • Vertex AI Search Result 1.6 : Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem. 2

  • Vertex AI Search Result 1.13 : Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols. Fisher Scientific. 10

Sources

Application

Application Note: Buchwald-Hartwig Amination of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine

Executive Summary This Application Note details the optimized methodologies for the Buchwald-Hartwig amination of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine . This scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized methodologies for the Buchwald-Hartwig amination of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine . This scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding core in Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors.

The primary synthetic challenge lies in the 6-chloro position's reactivity coupled with the 1H-pyrazole moiety. The free N-H functionality presents a risk of catalyst poisoning and competitive N-arylation. This guide provides two distinct protocols:

  • Method A (Direct/Unprotected): A high-efficiency route utilizing LiHMDS to enable coupling without protecting groups.

  • Method B (Conservative/Protected): A robust route for base-sensitive substrates utilizing THP/SEM protection.

Substrate Analysis & Retrosynthetic Strategy

The substrate, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine , possesses two nitrogen centers that dictate reactivity:

  • Pyridine Nitrogen (N5): Activates the adjacent C6-Cl bond via the SNAr-like oxidative addition mechanism.

  • Pyrazole Nitrogen (N1): Acidic (pKa ~13-14). If left deprotonated, it coordinates Pd(II) species, arresting the catalytic cycle (the "Pd-sink" effect).

Decision Matrix: Route Selection

Use the following logic flow to select the appropriate protocol for your specific amine partner.

RouteSelection cluster_legend Key Decision Factor Start Start: 6-Cl-3-Et-Pyrazolo[4,3-c]pyridine Q1 Does the Amine Partner tolerate strong base (LiHMDS)? Start->Q1 MethodA Method A: Direct Coupling (LiHMDS / RuPhos) Q1->MethodA Yes (Alkyl amines, Anilines) MethodB Method B: Protected Route (Cs2CO3 / BrettPhos) Q1->MethodB No (Esters, Nitriles, base-labile groups) Warning Note: Method A saves 2 synthetic steps (Protection/Deprotection)

Caption: Strategic decision tree for selecting the optimal amination protocol based on substrate tolerance.

Critical Parameter Optimization

Ligand Selection

For the 6-chloropyridine motif, electron-rich dialkylbiaryl phosphines are essential to facilitate oxidative addition into the electron-deficient C-Cl bond.

LigandClassRecommendationRationale
RuPhos Buchwald G2/G3Primary Choice (Method A) Excellent for secondary amines and bulky substrates; prevents N-arylation of the pyrazole.
BrettPhos Buchwald G3Primary Choice (Method B) Superior for primary amines and anilines; highly active for activated chlorides.
Xantphos BidentateAlternativeGood for amides (amidation), but often slower for hindered amines on this scaffold.
The "Base Effect"
  • LiHMDS (Lithium Hexamethyldisilazide): The "secret weapon" for unprotected azaindoles. It performs a double deprotonation: first the pyrazole N-H, then the amine N-H. The resulting pyrazolate anion is too sterically bulky and electron-rich to undergo N-arylation, forcing the Pd to react at the C-Cl bond.

  • Cs₂CO₃ / NaOtBu: Standard bases for protected substrates. Cs₂CO₃ is preferred for functional group tolerance; NaOtBu provides faster kinetics.

Experimental Protocols

Protocol A: Direct Amination (Unprotected Substrate)

Best for: Rapid SAR generation; substrates stable to strong base. Mechanism: In situ protection via deprotonation.

Reagents:

  • Substrate: 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3][4]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or RuPhos Pd G4 (2-4 mol%)

  • Ligand: RuPhos (4-8 mol%) (if using Pd₂(dba)₃)

  • Base: LiHMDS (1.0 M in THF) (2.2 - 2.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool to room temperature under Argon flow.

  • Charging: Add the pyrazolo-pyridine substrate (1.0 equiv), Pd source, and Ligand (if not using precatalyst). Do not add the amine yet if it is a liquid.

  • Inerting: Seal the vial and purge with Argon for 5 minutes. Add anhydrous THF (concentration ~0.1 M).

  • Deprotonation (Critical Step):

    • Add the liquid amine (1.2 equiv).[2]

    • Dropwise add LiHMDS (2.2 equiv) at Room Temperature.

    • Observation: The solution often turns dark red/orange due to the formation of the pyrazolate anion.

  • Reaction: Heat the block to 65°C . Stir for 4–12 hours. Monitor by LCMS.[1]

    • Note: The 6-chloro position is activated; extreme temperatures (>100°C) are rarely needed and may cause decomposition.

  • Quench: Cool to RT. Quench with 1M NH₄Cl (aq).

  • Workup: Extract with EtOAc (3x). Dry over Na₂SO₄.[1] The product will be in the organic layer (re-protonated).

Protocol B: Amination of Protected Substrate

Best for: Late-stage functionalization; base-sensitive amines (esters, chiral centers prone to racemization). Pre-requisite: Substrate must be SEM- or THP-protected at N1.

Reagents:

  • Substrate: 6-chloro-3-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

  • Amine: 1.1 equiv

  • Catalyst: BrettPhos Pd G4 (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Methodology:

  • Charging: In a glovebox or under Argon, combine protected substrate, amine, BrettPhos Pd G4, and base in a reaction vial.

  • Solvent: Add degassed 1,4-Dioxane (0.15 M).

  • Reaction: Seal and heat to 90°C for 8-16 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash with DCM. Concentrate filtrate.[5]

  • Deprotection (Post-Coupling):

    • For THP: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.

    • For SEM: Treat with TFA or TBAF/ethylenediamine.

Mechanistic Insight & Troubleshooting

The success of Method A relies on the "Spectator Anion" theory. The deprotonated pyrazole nitrogen is electronically satisfied and sterically shielded, preventing it from displacing the phosphine ligand on the Palladium.

Mechanism Substrate Substrate (NH) Anion Dianion Species (Pyrazolate-Li+) Substrate->Anion Deprotonation Base LiHMDS (2.2 eq) Base->Anion OxAdd Oxidative Addition (Into C-Cl) Anion->OxAdd Substrate enters cycle Pd L-Pd(0) Pd->OxAdd Prod C-N Coupled Product OxAdd->Prod Reductive Elimination

Caption: Mechanistic flow of the LiHMDS-mediated direct coupling, highlighting the formation of the reactive dianion species.

Troubleshooting Table
ObservationDiagnosisSolution
Low Conversion (<10%) Catalyst PoisoningSwitch to Method B (Protection) or increase LiHMDS to 3.0 equiv to ensure full deprotonation.
Dehalogenation (Product is H instead of N) Hydride SourceSolvent is not dry (water acts as H-source) or amine is acting as reductant. Use t-Amyl alcohol or strictly anhydrous THF.
Starting Material Recovery Oxidative Addition FailureSwitch to BrettPhos (more active for chlorides) or increase Temp to 100°C.
Bis-arylation Amine is too reactiveUse excess amine (2.0 equiv) or slow addition of the catalyst.

References

  • Direct Amination of Azaindoles: Henderson, J. L.; Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010 , 12(20), 4442–4445.[6] [Link]

  • General Buchwald-Hartwig Guide: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]

  • Base Effects in Coupling: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L.[7] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011 , 2, 57-68. [Link]

  • Vertex Pharmaceuticals Azaindole Protocol: Bennani, Y. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010 .[6] (Contextual grounding for LiHMDS usage in fused pyridine-pyrazole systems).

Sources

Method

"protocol for biological screening of pyrazolo[4,3-c]pyridine libraries"

Application Note: Advanced Biological Screening Protocols for Pyrazolo[4,3-c]pyridine Libraries I. Architectural Rationale of the Scaffold The pyrazolo[4,3-c]pyridine core is a highly privileged, nitrogen-rich heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Biological Screening Protocols for Pyrazolo[4,3-c]pyridine Libraries

I. Architectural Rationale of the Scaffold

The pyrazolo[4,3-c]pyridine core is a highly privileged, nitrogen-rich heterocyclic scaffold. Structurally, it acts as a bioisostere for the purine ring of ATP, making it an exceptional starting point for the development of competitive kinase inhibitors targeting ERK, pan-PIM, and c-Met pathways[1][2]. Beyond classical enzymatic inhibition, the distinct vector geometry of the pyrazolo[4,3-c]pyridine system allows it to insert deeply into hydrophobic pockets, effectively disrupting critical protein-protein interactions (PPIs)—such as the PEX14-PEX5 complex required for glycosomal import in Trypanosoma parasites[3]. Recently, this scaffold has also been validated as a potent inhibitor of the Mycobacterium tuberculosis virulence factor, protein tyrosine phosphatase B (PtpB-Mtb)[4].

Because this scaffold engages targets via a combination of hydrogen bonding (through the pyrazole nitrogens) and


 stacking (via the pyridine ring), biological screening requires a rigorous, self-validating cascade. Without orthogonal validation, hydrophobic stacking can lead to flat structure-activity relationships (SAR) or false positives driven by colloidal aggregation.

II. The Self-Validating Screening Loop

To ensure absolute data integrity, we mandate a multi-tiered screening architecture. Primary biochemical assays (AlphaScreen or TR-FRET) provide high-throughput triage, but they must be immediately validated by biophysical techniques (NMR or Biolayer Interferometry) to confirm 1:1 stoichiometric binding and eliminate Pan-Assay Interference Compounds (PAINS).

G VS Virtual Screening (Docking & MMGBSA) HTS Biochemical Screen (AlphaScreen / FRET) VS->HTS Biophys Biophysical Validation (NMR CSP / BLI) HTS->Biophys Cell Phenotypic Assay (Cell Viability) Biophys->Cell

Fig 1. Self-validating screening cascade for pyrazolo[4,3-c]pyridine libraries.

III. Protocol: High-Throughput Biochemical Triage

Causality & Rationale: For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed fluorescence completely eliminates the auto-fluorescence often exhibited by dense heterocyclic libraries[2]. Conversely, for PPI targets like PEX14-PEX5, AlphaScreen is the method of choice. The bead-based proximity luminescence can detect interactions across large macromolecular distances (up to 200 nm), which is critical for bulky protein complexes[3].

Step-by-Step Methodology: AlphaScreen for PPI Disruption

  • Buffer Optimization: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20). Critical Insight: The inclusion of 0.01% Tween-20 is mandatory to prevent non-specific hydrophobic aggregation of the pyrazolo[4,3-c]pyridine derivatives, which otherwise leads to false-positive signal quenching.

  • Complex Formation: In a 384-well OptiPlate, incubate the target protein (e.g., His-tagged TbPEX14 NTD at 10 nM) with its binding partner (e.g., biotinylated PEX5-derived peptide at 20 nM).

  • Compound Addition: Pin-transfer the pyrazolo[4,3-c]pyridine library (serial dilutions from 100 µM to 1 nM in DMSO). Ensure final DMSO concentration does not exceed 1%. Incubate for 30 minutes at room temperature to allow for competitive displacement[3].

  • Bead Incubation: Under subdued lighting (Alpha beads are highly photosensitive), add Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads to a final concentration of 10 µg/mL each.

  • Equilibration & Detection: Incubate the plate for 1 hour at room temperature. Read on a multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Counter-Screening: Any compound exhibiting an

    
     must be run against a TruHits counter-screen to rule out singlet oxygen quenchers or biotin-mimics.
    

IV. Protocol: Orthogonal Biophysical Validation

Causality & Rationale: Biochemical assays measure functional displacement but do not prove direct target engagement. We utilize Biolayer Interferometry (BLI) to extract kinetic parameters (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

), as tight binding kinetics are often more predictive of cellular efficacy than steady-state

values[4]. Furthermore, Nuclear Magnetic Resonance Chemical Shift Perturbation (NMR CSP) is deployed as the gold standard to map the exact binding pocket, proving that the scaffold correctly overlays specific aromatic residues (e.g., Phe17 and Phe34) to form favorable

interactions.

Step-by-Step Methodology:


 HSQC NMR CSP 
  • Isotope Labeling: Express the target protein in E. coli BL21(DE3) using M9 minimal media supplemented with

    
     as the sole nitrogen source.
    
  • Sample Preparation: Purify and concentrate the

    
    -labeled protein to 100 µM in NMR buffer (20 mM sodium phosphate pH 6.8, 50 mM NaCl, 10% 
    
    
    
    for lock).
  • Baseline Acquisition: Acquire a baseline

    
     HSQC spectrum at 298 K on a high-field NMR spectrometer (e.g., 600 MHz or higher).
    
  • Ligand Titration: Titrate the pyrazolo[4,3-c]pyridine hit compound into the NMR tube at molar ratios of 0.5:1, 1:1, 2:1, and 5:1 (Ligand:Protein).

  • Data Analysis: Calculate the chemical shift perturbation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) for each amide cross-peak. A concentration-dependent shift in the fast-to-intermediate exchange regime confirms specific, reversible 1:1 binding to the target pocket.
    

V. Quantitative Data Synthesis

To effectively triage compounds for in vivo studies, quantitative metrics from both biochemical and biophysical workflows must be synthesized. Below is a representative data matrix evaluating top-tier pyrazolo[4,3-c]pyridine derivatives across diverse targets.

Compound IDTarget ClassPrimary Assay

(µM)
BLI

(µM)
NMR CSP ValidationCellular

(µM)
Pyr-001 PEX14-PEX5 (PPI)0.2650.163Confirmed (Phe34 pocket)1.2 (T. brucei)
Pyr-014 ERK (Kinase)0.0450.018Confirmed (ATP hinge)0.8 (HCT116 cells)
Pyr-D9 PtpB-Mtb (Phosphatase)14.40.012Confirmed (Active site)5.4 (Macrophage model)
Pyr-044 pan-PIM (Kinase)0.0800.055Confirmed (ATP hinge)0.4 (K562 cells)

Note: The severe discrepancy between


 and 

for Pyr-D9 highlights the necessity of kinetic binding validation; tight-binding competitive inhibition kinetics often result in lower

values that better predict cellular potency[4].

VI. Phenotypic and Cellular Target Engagement

Once a compound passes biophysical validation, it must demonstrate cellular permeability and target engagement.

G Ligand Pyrazolo[4,3-c]pyridine Hit Complex Ligand-Target Complex (π-π stacking & H-bonds) Ligand->Complex Target Target Protein (Kinase / PEX14) Target->Complex Inhibition Pathway Disruption (Catalytic Arrest / PPI Block) Complex->Inhibition Phenotype Cellular Efficacy (Apoptosis / Clearance) Inhibition->Phenotype

Fig 2. Mechanistic pathway of pyrazolo[4,3-c]pyridine target engagement and phenotypic response.

For kinase targets, NanoBRET Target Engagement assays are recommended in live cells. For anti-parasitic or anti-tubercular applications, phenotypic viability assays (e.g., Alamar Blue or CellTiter-Glo) against the live pathogen (T. brucei or M. tuberculosis within infected macrophages) provide the ultimate validation of the scaffold's therapeutic potential[3][4].

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications (Journal of Medicinal Chemistry, 2019) URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PMC (European Journal of Medicinal Chemistry, 2022) URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Infection and Immunity, Feb 2026) URL:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: RCSB Protein Data Bank (PDB ID: 5KE0) URL: [Link]

Sources

Application

Application Note: Strategic Assay Development for 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine Scaffolds

Introduction & Scientific Rationale The molecule 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine represents a "privileged scaffold" in medicinal chemistry. Its fused bicyclic structure mimics the purine ring of Adenosine Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The molecule 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine represents a "privileged scaffold" in medicinal chemistry. Its fused bicyclic structure mimics the purine ring of Adenosine Triphosphate (ATP), making it an ideal template for developing ATP-competitive kinase inhibitors .

This Application Note provides a comprehensive guide for researchers developing cell-based assays to evaluate this scaffold and its derivatives. Unlike biochemical assays, cell-based models account for membrane permeability, intracellular stability, and off-target toxicity.

Target Focus: Kinase Inhibition

While this scaffold has applications in carbonic anhydrase inhibition and antiviral research, its primary utility lies in targeting serine/threonine and tyrosine kinases (e.g., JAK , CDK , c-Met ). The 6-chloro position allows for Suzuki coupling to expand library diversity, while the pyrazole NH often forms critical hydrogen bonds with the kinase hinge region.

The Assay Development Triad

To fully validate bioactivity, we employ a three-tiered approach:

  • Target Engagement: Does the molecule physically bind the target inside the cell? (CETSA)[1][2][3]

  • Functional Effect: Does binding inhibit the signaling pathway? (In-Cell Western)

  • Phenotypic Outcome: Does pathway inhibition lead to cell death or arrest? (Cell Viability)

Experimental Workflow Visualization

The following diagram outlines the logical flow of assay development, ensuring a "Go/No-Go" decision matrix at each stage.

AssayWorkflow Compound Compound Library (Pyrazolo[4,3-c]pyridine) CETSA Tier 1: Target Engagement (CETSA) Compound->CETSA Screen Binding ICW Tier 2: Functional Assay (In-Cell Western) CETSA->ICW Confirmed Binders ICW->Compound SAR Refinement Viability Tier 3: Phenotypic Assay (CellTiter-Glo) ICW->Viability Pathway Inhibitors HitSelect Lead Selection & Optimization Viability->HitSelect Potent & Non-Toxic

Figure 1: The strategic workflow for validating pyrazolo[4,3-c]pyridine derivatives, moving from physical binding to functional phenotypic outcomes.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To validate that 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine enters the cell and physically stabilizes the target kinase (e.g., CDK4/6 or JAK2).

Principle: Ligand binding increases the thermal stability of a protein.[3][4] When cells are heated, unbound proteins denature and precipitate, while bound proteins remain soluble.

Materials
  • Cell Line: HEK293T or disease-relevant line (e.g., Jurkat for JAK/STAT).

  • Compound: 10 mM stock in DMSO.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, Protease Inhibitors (Roche). Note: Avoid high detergent concentrations that interfere with thermal aggregation.

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Incubate 24h.
    
  • Treatment: Treat intact cells with the compound (e.g., 10 µM) or DMSO control for 1 hour at 37°C.

    • Rationale: 1 hour is sufficient for cell permeability without inducing secondary expression changes.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Using a gradient PCR cycler, heat tubes to: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes .

  • Cooling: Immediately incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen (or dry ice/methanol) to lyse.

  • Separation: Thaw, vortex, and centrifuge at 20,000 x g for 20 mins at 4°C.

    • Critical Step: The pellet contains denatured protein. We analyze the supernatant .

  • Detection: Perform Western Blot on supernatants using antibodies specific to the target kinase.

Data Interpretation

Plot the relative band intensity vs. Temperature.

  • Shift Calculation:

    
    
    
  • Success Criteria: A positive shift (

    
    ) indicates direct target engagement.
    

Protocol B: In-Cell Western (ICW) for Phospho-Signaling

Objective: High-throughput quantification of kinase inhibition (e.g., inhibiting STAT3 phosphorylation) in a 96/384-well format.

Principle: Cells are fixed in-plate, permeabilized, and stained with Near-Infrared (NIR) antibodies. This avoids the variability of lysates and gel loading.

Materials
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.1% Triton X-100 in PBS.[5][6]

  • Blocking: Odyssey Blocking Buffer (LI-COR) or 5% BSA.

  • Antibodies:

    • Primary: Rabbit anti-Phospho-Target (e.g., p-STAT3 Tyr705).

    • Normalization: Mouse anti-Total-Target or anti-GAPDH.

    • Secondary: IRDye® 800CW (Rabbit) and IRDye® 680RD (Mouse).

Step-by-Step Procedure
  • Seeding: Seed 10,000 cells/well in a black-walled, clear-bottom 96-well plate. Allow attachment (overnight).

  • Starvation (Optional but Recommended): Serum-starve for 4-6 hours to reduce basal phosphorylation noise.

  • Treatment:

    • Add compound dilution series (e.g., 0.1 nM to 10 µM). Incubate 1-2 hours.

    • Stimulate pathway if necessary (e.g., add IL-6 for JAK/STAT) for the last 15 minutes.

  • Fixation: Immediately remove media and add 4% PFA (100 µL) for 20 mins at RT.

    • Caution: Do not wash cells before fixation to preserve fragile phospho-signals.

  • Permeabilization: Wash 3x with PBS + 0.1% Triton X-100 (5 mins each).

  • Blocking: Add Blocking Buffer for 1 hour with gentle shaking.

  • Primary Antibody: Incubate with Phospho/Total antibody cocktail overnight at 4°C.

  • Detection: Wash 3x (PBS-Tween), add Secondary Antibody cocktail (1:1000) for 1 hour at RT in the dark.

  • Imaging: Scan plate on a Near-IR imager (e.g., Odyssey).

Signal Pathway Diagram (Example: JAK-STAT)

Signaling Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation Compound Pyrazolo[4,3-c]pyridine Inhibitor Compound->JAK ATP Competition STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action. The scaffold targets the ATP-binding pocket of the kinase (e.g., JAK), preventing the phosphorylation of downstream effectors (STAT).

Protocol C: Phenotypic Viability (ATP Quantitation)

Objective: Determine the IC50 of the compound regarding cell proliferation/survival.

Method: CellTiter-Glo® (Promega) or similar ATP-based luminescent assay.

  • Seeding: 3,000 - 5,000 cells/well in white opaque 96-well plates.

  • Dosing: Add compound (10-point dose response, 3-fold serial dilution). Include DMSO only (100% viability) and Staurosporine (0% viability control).

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins dark, read Luminescence.

Data Presentation & Analysis

Typical Results Summary

When developing this assay, organize your data as follows to compare scaffold derivatives:

Compound IDR-Group (C3)CETSA Shift (

)
ICW IC50 (Phospho)Viability IC50 (CTG)Selectivity Index
Core Scaffold Ethyl+1.2°C (Weak)> 10 µM> 50 µMN/A
Derivative A Phenyl+4.5°C (Strong)150 nM450 nM3.0
Derivative B Pyridyl+5.1°C (Strong)45 nM60 nM1.3
Calculation of IC50

Use a 4-parameter logistic (4PL) regression model:



  • X: Log of concentration.

  • Y: Normalized response (0% to 100%).

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4] Nature Protocols, 9(9), 2100–2122.

  • Wojcicka, A., & Becan, L. (2015). "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review." Mini-Reviews in Organic Chemistry, 12(4).

  • Cui, Q., et al. (2021).[7] "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry, 93(36), 12383–12391.

  • LI-COR Biosciences. "In-Cell Western™ Assay Protocols for Kinase Analysis." LI-COR Application Notes.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Method

"interpreting mass spectrometry fragmentation of halogenated pyrazolopyridines"

Application Note: Structural Elucidation of Halogenated Pyrazolopyridines via ESI-MS/MS Executive Summary Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of Halogenated Pyrazolopyridines via ESI-MS/MS

Executive Summary

Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, the structural diversity of this fused heterocyclic system—combined with the frequent incorporation of halogens (F, Cl, Br, I) to modulate metabolic stability—creates complex mass spectral signatures. This guide provides a rigorous methodology for interpreting Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) data of halogenated pyrazolopyridines, moving beyond simple peak matching to mechanistic structural proof.

Part 1: Theoretical Foundation

The Halogen Fingerprint: Isotopic Abundance

Before analyzing fragmentation, the presence of halogens must be confirmed via isotopic distribution in the MS1 (full scan) spectrum. Unlike Fluorine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and Iodine (

), which are monoisotopic, Chlorine and Bromine possess distinct natural isotope ratios that serve as an elemental signature.

Table 1: Diagnostic Isotopic Patterns for Halogens

HalogenPrincipal IsotopesMass DifferenceAbundance Ratio (Approx.)[1][2]Visual Signature
Fluorine (F)

N/A100%No isotope peak; mass defect is slightly negative.
Chlorine (Cl)

/

2 Da3 : 1 M+2 peak is ~33% height of M peak.
Bromine (Br)

/

2 Da1 : 1 M+2 peak is roughly equal height to M peak.
Iodine (I)

N/A100%Large mass defect; often generates distinct I

(126.9) fragment.

Critical Insight: In poly-halogenated systems, these patterns superimpose. For example, a dichloro- compound (


) exhibits a 9:6:1 pattern (M : M+2 : M+4).
The Pyrazolopyridine Core

The pyrazolopyridine scaffold typically ionizes via protonation (


) at the most basic nitrogen (usually the pyridine nitrogen, 

in pyrazolo[1,5-a]pyridine or

in pyrazolo[3,4-b]pyridine). The stability of this aromatic system requires significant collision energy (CE) to induce fragmentation, often resulting in ring-opening reactions rather than simple bond cleavages.

Part 2: Fragmentation Mechanisms

Successful interpretation relies on distinguishing between functional group losses and core scaffold degradation .

Pathway A: Halogen Elimination

Halogen loss occurs via two distinct mechanisms depending on the bond strength and local electronic environment:

  • Homolytic Cleavage (Radical Loss): Common for Bromine and Iodine due to weaker C-X bonds. The spectrum shows a mass loss of 79/81 Da (Br) or 127 Da (I) and a change in even/odd electron state.

  • Heterolytic Cleavage (Neutral Loss): Common for Chlorine and Fluorine. Often observed as the loss of HX (e.g., HCl, 36/38 Da), restoring aromaticity or forming a new double bond.

Pathway B: Heterocyclic Ring Cleavage

The pyrazole ring is the primary site of scaffold fragmentation.

  • Loss of HCN (27 Da): A signature of nitrogen heterocycles.

  • Loss of

    
     (28 Da):  Occurs if the pyrazole ring opens and re-closes or if a diazo-intermediate is formed.
    
  • Retro-Diels-Alder (RDA): While less common in fully aromatic systems, partial saturation or specific isomers (like pyrazolo[1,5-a]pyridine) can undergo RDA-like cleavages, losing fragments such as acetonitrile (

    
    , 41 Da).
    
Visualization of Fragmentation Logic

FragmentationLogic Precursor Precursor Ion [M+H]+ IsotopeCheck Check Isotopic Pattern (M vs M+2) Precursor->IsotopeCheck Br_Path Ratio ~1:1 (Bromine Present) IsotopeCheck->Br_Path Cl_Path Ratio ~3:1 (Chlorine Present) IsotopeCheck->Cl_Path F_I_Path No M+2 (Fluorine/Iodine) IsotopeCheck->F_I_Path Frag_Br Primary Loss: Radical Br• (-79/81 Da) Br_Path->Frag_Br Frag_Cl Primary Loss: Neutral HCl (-36/38 Da) Cl_Path->Frag_Cl Frag_Core Core Fragmentation: Loss of HCN (-27 Da) Loss of N2 (-28 Da) F_I_Path->Frag_Core Frag_Br->Frag_Core Secondary Frag_Cl->Frag_Core Secondary

Figure 1: Decision tree for interpreting MS/MS spectra of halogenated heterocycles based on isotopic signatures and characteristic neutral losses.

Part 3: Experimental Protocol

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap, which is essential for distinguishing isobaric losses (e.g.,


 vs 

).
Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

  • Blank: Prepare a solvent blank to identify system contaminants.

LC-MS/MS Parameters

Table 2: Liquid Chromatography Conditions

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)

Table 3: Mass Spectrometry Source Parameters (ESI+)

ParameterSettingRationale
Capillary Voltage 3.5 kVStandard for positive mode ionization.
Gas Temperature 300°CEnsures efficient desolvation.
Collision Energy Stepped (20, 40, 60 eV)Crucial: Pyrazolopyridines are stable; stepped CE ensures both precursor survival and rich fragmentation.
Mass Range m/z 50 – 1000Captures low-mass fragments (HCN loss) and dimers.
Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 1:1 ACN:H2O) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter (Select Precursor) ESI->Q1 Collision Collision Cell (Stepped CE: 20-60eV) Q1->Collision Detector TOF/Orbitrap (High Res Detection) Collision->Detector

Figure 2: Linear workflow for generating high-quality MS/MS spectra for structural elucidation.

Part 4: Data Interpretation Guide

Step 1: Validate the Precursor (MS1)

  • Check

    
     accuracy (< 5 ppm error).
    
  • Confirm halogen count using the M+2 ratio (Table 1).

Step 2: Identify the "Anchor" Fragment

  • Look for the loss of the halogen.

    • If you see

      
      , it confirms Bromine.
      
    • If the halogen is retained but mass drops by 27.01 Da, the core ring has opened (HCN loss).

Step 3: Map the Scaffold

  • Pyrazolo[1,5-a]pyridine specific: Often loses

    
     (41 Da) if a methyl group is present on the pyrazole, or HCN (27 Da) if unsubstituted.
    
  • Pyrazolo[3,4-b]pyridine specific: Frequently loses

    
     (28 Da) followed by HCN.
    

Step 4: Verify with MS3 (Optional)

  • If using an ion trap, isolate the

    
     fragment and fragment it further. It should produce a clean hydrocarbon/nitrogen scaffold pattern, confirming the halogen was peripheral.
    

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"managing regioselectivity in the synthesis of substituted pyrazolopyridines"

Welcome to the Advanced Synthesis Support Hub. This guide addresses the persistent challenge of regioselectivity in pyrazolopyridine scaffolds—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the persistent challenge of regioselectivity in pyrazolopyridine scaffolds—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems. These heterocycles are privileged structures in kinase inhibitor discovery (e.g., inhibitors of BRAF, CDK, and JAK), yet their synthesis is often plagued by isomeric mixtures.

This guide is structured as a troubleshooting workflow to help you diagnose, correct, and prove your regiochemical outcomes.

Module 1: Ring Construction (The "Skeleton" Phase)

Context: You are synthesizing the core bicycle via condensation. Primary Scaffold: Pyrazolo[3,4-b]pyridine.[1][2][3]

Issue: "I am condensing a 5-aminopyrazole with an unsymmetrical 1,3-diketone, but I cannot control which carbonyl reacts with the amine."

The Mechanism: The reaction involves two nucleophiles (the exocyclic


 and the endocyclic C4 of the pyrazole) and two electrophiles (the 1,3-diketone carbonyls).
  • Kinetic Control: The most nucleophilic nitrogen (exocyclic

    
    ) attacks the most electrophilic carbonyl.
    
  • Thermodynamic Control: Reversibility allows the formation of the most stable conjugated system.

Troubleshooting Protocol 1.1: Controlling Condensation Regiochemistry
VariableCondition A (Kinetic/Acidic)Condition B (Thermodynamic/Basic)
Reagent Glacial Acetic Acid (Reflux)NaOEt / EtOH or Pyridine
Mechanism Protonation activates the most basic carbonyl.Deprotonation creates a reactive enolate; reversibility favors stability.
Outcome Attacks less hindered/more basic carbonyl first.Equilibration to the thermodynamic isomer.
Action Use if sterics are the differentiating factor.Use if electronic conjugation drives stability.

Critical Note: If using microwave irradiation , be aware that high temperatures in polar solvents (DMF) can shift the pathway entirely, sometimes favoring the formation of pyrazolo[1,5-a]quinazolines if the electrophile allows [1].

Module 2: N-Alkylation (The "Decoration" Phase)

Context: You have a formed pyrazolo[3,4-b]pyridine core and need to alkylate the pyrazole ring. Primary Scaffold: Pyrazolo[3,4-b]pyridine.[1][2][3]

Issue: "I need the N2-alkylated product, but I keep getting the N1-alkyl isomer (or a mixture)."

The Diagnostic: The pyrazolo[3,4-b]pyridine system has two nucleophilic nitrogens on the pyrazole ring: N1 and N2.

  • N1-Alkylation: Usually thermodynamically favored in polar aprotic solvents (DMSO) due to solvent-separated ion pairs (SIPs).

  • N2-Alkylation: Can be kinetically accessed or directed via coordination effects in non-polar solvents (THF).

Solution: The "Bookser" Ion-Pair Switch

Research by Bookser et al. demonstrated that the solvent and base cation define the regioselectivity through the formation of Tight Ion Pairs (TIP) vs. Solvent-Separated Ion Pairs (SIP) [2].

Protocol 2.1: Selective N-Alkylation

Target IsomerSolventBaseMechanismSelectivity (Typical)
N1-Alkyl DMSO

or KHMDS
SIP: The anion is "naked." Alkylation occurs at the most nucleophilic site (N1) to maximize aromaticity.~4:1 (N1:N2)
N2-Alkyl THF NaHMDS TIP: The

ion coordinates between N2 and N7 (pyridine nitrogen), blocking N1 and directing the electrophile to N2.
~8:1 to >20:1 (N2:N1)

Visualizing the Mechanism:

IonPairSwitch cluster_0 Condition A: DMSO (Polar) cluster_1 Condition B: THF (Non-Polar) SIP Solvent-Separated Ion Pair (SIP) N1 N1 Attack (Thermodynamic) SIP->N1 Naked Anion TIP Tight Ion Pair (TIP) Coord Na+ Coordinates N2 & N7 TIP->Coord N2 N2 Attack (Chelation Control) Coord->N2 Directed

Caption: Figure 1. Solvent-controlled regioselectivity switch. DMSO promotes N1 alkylation via naked anions, while THF/NaHMDS promotes N2 alkylation via Na+ chelation [2].

Module 3: Late-Stage Functionalization (C-H Activation)

Context: You are adding aryl groups to the core ring system. Primary Scaffold: Pyrazolo[1,5-a]pyridine.[4]

Issue: "My Palladium cross-coupling is reacting at C3, but I want to functionalize C7 (or vice versa)."

The Diagnostic:

  • C3 Position: This is the electronic "hotspot" (highest HOMO coefficient). It behaves like a nucleophile (SEAr-like).

  • C7 Position: This is the most acidic proton (adjacent to the bridgehead nitrogen). It reacts via Deprotonation-Metalation.

Troubleshooting Protocol 3.1: Directing the Palladium

Scenario A: Targeting C3 (Electrophilic Palladation)

  • Reagents:

    
    , No Phosphine Ligand , 
    
    
    
    (oxidant).
  • Mechanism: The electrophilic Pd(II) species attacks the electron-rich C3.

  • Standard:

    
     (5 mol%), 
    
    
    
    , 1,4-dioxane,
    
    
    .

Scenario B: Targeting C7 (Concerted Metalation-Deprotonation - CMD)

  • Reagents:

    
    , Bulky Ligand (SPhos) , Carbonate Base.[5]
    
  • Mechanism: The bulky ligand shuts down the electrophilic pathway at C3. The carbonate base assists in deprotonating the acidic C7 position via a CMD transition state [3].

  • Standard:

    
     (5 mol%), SPhos  (10 mol%), 
    
    
    
    (2 equiv), 1,4-dioxane,
    
    
    .

CH_Activation Start Pyrazolo[1,5-a]pyridine Core Decision Desired Position? Start->Decision C3_Path Target: C3 (Electron Rich) Decision->C3_Path Nucleophilic C7_Path Target: C7 (Acidic Proton) Decision->C7_Path Acidic C3_Cond Ligand-Free Pd(OAc)2 Mechanism: Electrophilic Subst. C3_Path->C3_Cond C7_Cond Pd(OAc)2 + SPhos + Cs2CO3 Mechanism: CMD C7_Path->C7_Cond

Caption: Figure 2. Divergent C-H functionalization logic. Ligand choice dictates the switch between electrophilic (C3) and base-assisted (C7) mechanisms [3].

Module 4: Diagnostics & FAQs

Q: How do I definitively prove I have the N2-isomer and not the N1-isomer?

A: Do not rely solely on 1H NMR chemical shifts or NOESY, as these can be ambiguous if the alkyl group is flexible. The Gold Standard: 1H-15N HMBC .

  • N1-Alkyl: You will see a 3-bond coupling (

    
    ) between the alkyl protons and the bridgehead carbon (C3a).
    
  • N2-Alkyl: You will typically see a 4-bond coupling (

    
    ) to C3a (often weak or absent) and distinct couplings to C3.
    
  • Alternative (13C NMR): In pyrazolo[3,4-b]pyridines, the C3 carbon shift is sensitive to N-alkylation. N2-alkylation often shields C3 (upfield shift) relative to N1-alkylation.

Q: My cyclization yielded a mixture. Can I separate them?

A: Yes, but it is difficult.

  • TLC Tip: N1-alkylated isomers are generally less polar (higher Rf) than N2-isomers on silica gel because the N2-isomer often has a larger dipole moment perpendicular to the ring axis.

  • Purification: If separation is poor, try switching to C18 Reverse Phase chromatography using a water/acetonitrile gradient with 0.1% Formic Acid.

Q: Why did my reaction work in DMF but fail in Ethanol?

A: Solubility and Temperature. Pyrazolopyridine intermediates often precipitate out of ethanol before cyclization is complete, trapping intermediates. DMF allows for higher temperatures (


) and keeps intermediates in solution, driving the reaction to the thermodynamic product.

References

  • Microwave-Assisted Regioselectivity: Markovic, M. et al. "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal." Beilstein J. Org.[6][7] Chem.2012 , 8, 18–24.[6][7]

  • N-Alkylation Control: Bookser, B. C. et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions."[8] J. Org.[6][8] Chem.2018 , 83, 6334–6353.[8] [8]

  • C-H Activation Review: Popowycz, F. et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems." Molecules2021 , 26, 5701.

Sources

Optimization

Technical Support Center: Chlorination of Pyrazolopyridine Scaffolds

Topic: Troubleshooting Side Reactions & Optimization in Pyrazolopyridine Chlorination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Core Chemistry Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Optimization in Pyrazolopyridine Chlorination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. This guide addresses the critical challenges in chlorinating pyrazolopyridine scaffolds—a privileged structure in kinase inhibitor discovery (e.g., Ziresovir, Riociguat analogs).

Chlorination of these bicyclic systems generally falls into two distinct mechanistic categories, each with unique side-reaction profiles:

  • Deoxygenative Chlorination (

    
    -like):  Conversion of a hydroxy/oxo group (tautomer) to a chloride using reagents like 
    
    
    
    or
    
    
    .
  • Electrophilic Aromatic Substitution (

    
    ):  Direct C-H to C-Cl transformation on the electron-rich pyrazole ring using reagents like NCS or 
    
    
    
    .

Failure to distinguish these mechanisms often leads to the three most common user-reported issues: regiochemical scrambling, product hydrolysis during workup, and unexpected ring-opening.

Diagnostic Troubleshooting Guides (Q&A)

Module A: Deoxygenative Chlorination (OH Cl)

Primary Reagents:


, 

,

Q1: I am trying to convert 4-hydroxy-1H-pyrazolo[3,4-b]pyridine to the chloride using neat


 at reflux, but the reaction stalls at ~60% conversion. Why? 

Diagnosis: This is likely due to insufficient electrophilic activation or "pseudodimer" formation .

  • Mechanism: The reaction proceeds via a dichlorophosphate intermediate. If the reaction mixture is not basic enough, the leaving group ability of the phosphate is suboptimal.

  • The "Pseudodimer" Trap: In the absence of a base, the partially reacted intermediate (chlorophosphate) can be attacked by the unreacted hydroxy starting material instead of the chloride ion, forming a P-O-P bridged dimer that is unreactive and difficult to break down.

Solution:

  • Add a Base: Add 1.0–1.5 equivalents of N,N-dimethylaniline or diisopropylethylamine (DIPEA) . This acts as a proton scavenger, preventing dimer formation and catalyzing the chloride attack.

  • Catalysis: Add catalytic DMF (Vilsmeier-Haack conditions). This forms the highly reactive chloroiminium species (

    
    ), which activates the oxygen more efficiently than 
    
    
    
    alone.

Q2: My LCMS shows the correct mass for the chloro-product in the reaction mixture, but after aqueous quench, I recover mostly the hydroxy starting material. Is the reaction reversible?

Diagnosis: Yes, this is Hydrolysis Reversion . The chloropyrazolopyridine product is an imidoyl chloride analog. It is highly susceptible to nucleophilic attack by water, especially if the quenching medium becomes hot and acidic (exothermic hydrolysis of excess


 generates HCl + heat).

Solution:

  • Temperature Control: Never quench into water at room temperature. Pour the reaction mixture slowly into ice-water or ice-saturated

    
      while maintaining the internal temperature 
    
    
    
    .
  • pH Management: Ensure the final pH is neutral or slightly basic (pH 7–8). Acidic conditions catalyze the hydrolysis of the C-Cl bond back to C-OH.

Q3: I see a side product with M+14 mass units higher than my starting material. What is this?

Diagnosis: This is likely C-Methylation or Formylation , depending on your conditions.

  • If you used DMF as a catalyst (or solvent) with

    
    , you may have inadvertently formylated an electron-rich position (e.g., C-3) via the Vilsmeier reaction.
    
  • Check: Does the side product have an aldehyde peak in

    
     NMR (~9.8–10.0 ppm)?
    
Module B: Electrophilic Chlorination (C-H C-Cl)

Primary Reagents: N-Chlorosuccinimide (NCS),


, TCCA

Q4: I am targeting C-3 chlorination on pyrazolo[1,5-a]pyridine using NCS. I see a mixture of mono-chlorinated and di-chlorinated products. How do I control regioselectivity?

Diagnosis: The pyrazolo[1,5-a]pyridine scaffold is electron-rich at C-3 (pyrazole ring) but can also be reactive at C-7 or on the fused aryl ring depending on substituents. Over-chlorination occurs because the first chlorine atom, while withdrawing by induction, can stabilize the transition state through resonance (lone pair donation), sometimes activating the ring for a second attack if the conditions are too vigorous.

Solution:

  • Stoichiometry: Use exactly 0.95–1.0 eq of NCS. Do not use excess.

  • Solvent Switch: Switch from polar aprotic solvents (DMF/MeCN) to HFIP (Hexafluoroisopropanol) . HFIP activates NCS via hydrogen bonding, making it more selective and allowing the reaction to proceed at lower temperatures, reducing side reactions.

  • Alternative Reagent: Use 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for more controlled release of "

    
    ".
    

Q5: My pyrazolopyridine ring degraded completely when I attempted chlorination with NCS in methanol. What happened?

Diagnosis: You likely triggered an oxidative ring-opening reaction. In nucleophilic solvents (like MeOH) and under oxidative conditions (NCS), the C-N bond of the pyrazole can be cleaved, especially if there are electron-donating groups nearby.

Solution:

  • Avoid Nucleophilic Solvents: Use DCM, DCE, or Acetonitrile.

  • Buffer: Add solid

    
     to the reaction to neutralize any HCl generated, which can catalyze ring degradation.
    

Mechanistic Visualization

The following diagram illustrates the competing pathways during


 mediated chlorination, highlighting the "Hydrolysis Loop" and "Dimer Trap."

ChlorinationPathways cluster_conditions Critical Control Points Start Hydroxy-Pyrazolopyridine (Tautomer) POCl3 POCl3 Activation Start->POCl3 Nucleophilic Attack Inter1 Dichlorophosphate Intermediate POCl3->Inter1 -HCl Dimer Pseudodimer (Side Product) Inter1->Dimer + Starting Material (Low Base) Chloro Chloro-Pyrazolopyridine (Target) Inter1->Chloro + Cl- (from Base/Additive) Hydrolysis Hydrolysis Reversion (Acidic/Hot Workup) Chloro->Hydrolysis Slow Hydrolysis->Start Reversion

Caption: Figure 1. Mechanistic pathways in deoxygenative chlorination. Note the "Pseudodimer" trap in low-base conditions and the reversibility of the product back to starting material during improper quench.

Comparative Data: Reagent Selection

Choosing the right chlorinating agent is the first step in avoiding side reactions.

ReagentPrimary MechanismBest For...[1][2]Major Side ReactionMitigation

(Neat)

(Deoxygenative)
Robust substrates (e.g., 4-OH pyrazolo[3,4-b]pyridine)Dimerization, StallingAdd

base; Reflux

/ DMF
Vilsmeier-HaackUnreactive substrates; Sterically hindered OHFormylation at C-3Keep DMF catalytic; Low temp

/ DMF

Carboxylic acids

Acid Chlorides
Regioselectivity issues on ringUse only for COOH groups
NCS / HFIP

(Electrophilic)
C-H Chlorination (e.g., C-3 position)Over-chlorination; Ring openingControl eq.; Avoid MeOH

/

Aggressive

Highly unreactive Lactam-like carbonylsDecomposition; Tarry residuesUse as last resort

Validated Experimental Protocols

Protocol A: Standard Deoxygenative Chlorination (OH Cl)

Target: Conversion of Pyrazolo[1,5-a]pyrimidin-7-ol to 7-chloro derivative.

  • Setup: In a dry round-bottom flask under

    
    , suspend the starting material (1.0 eq) in anhydrous toluene (5–10 volumes). Note: Toluene precipitates the amine salts, aiding workup.
    
  • Activation: Add N,N-Dimethylaniline (1.5 eq) . Stir for 5 min.

  • Reagent Addition: Add

    
     (3.0 eq)  dropwise at room temperature.
    
    • Checkpoint: If exotherm is observed, control temp to

      
      .
      
  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. Monitor by LCMS.
    
    • Sampling: Quench a 10

      
      L aliquot into MeOH/
      
      
      
      before injecting. (Direct water quench hydrolyzes the intermediate too fast for accurate monitoring).
  • Workup (Critical):

    • Cool mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
       (use a base trap).
      
    • Pour residue onto crushed ice . Stir vigorously for 15 min.

    • Neutralize with saturated

      
       to pH 7.
      
    • Extract with DCM or EtOAc.

Protocol B: Regioselective C-3 Chlorination

Target: C-3 Chlorination of Pyrazolo[1,5-a]pyridine.[3][4][5]

  • Setup: Dissolve substrate (1.0 eq) in HFIP (Hexafluoroisopropanol) (0.2 M).

    • Why HFIP? It activates the NCS via H-bonding and stabilizes the radical/cation intermediates, improving selectivity.

  • Reagent Addition: Add NCS (1.0 eq) in one portion at

    
    .
    
  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (to remove HFIP) and brine.

References & Authority

  • Regioselectivity in Pyrazolopyridines:

    • Title: "Theoretical Analysis of the Regioselective Electrophilic Chlorination... of pyrazolo[1,5-a]pyridine..."

    • Source: ResearchGate / Molecules context.

    • URL:

  • POCl3 Mechanism & Side Reactions:

    • Title: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination..."

    • Source:RSC Advances (via Microsoft Academic/Windows.net).

    • URL:6

  • Ring Opening Issues:

    • Title: "Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles"

    • Source:NIH / PMC (2025).

    • URL:7

  • Large Scale Optimization:

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3"

    • Source:MDPI Molecules (2012).

    • URL:8

Sources

Troubleshooting

"optimizing reaction conditions for Suzuki coupling with electron-deficient pyridines"

Status: Operational Ticket ID: SUZUKI-PY-OPT-001 Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions for Electron-Deficient Pyridines Welcome to the Technical Support Hub You have...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SUZUKI-PY-OPT-001 Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions for Electron-Deficient Pyridines

Welcome to the Technical Support Hub

You have reached the Tier 3 Support for organometallic catalysis. We understand that coupling electron-deficient pyridines is not a standard "add-and-stir" procedure. These substrates present a unique "double-bind" of failure modes: Catalyst Poisoning (when the pyridine is the electrophile) and Protodeboronation (when the pyridine is the nucleophile).

This guide is structured to troubleshoot these specific mechanisms. Please identify your specific failure mode below to proceed.

Module 1: The Diagnostics (Root Cause Analysis)

Before optimizing, you must visualize why the reaction is failing. The diagram below maps the two primary "death pathways" for these reactions.

SuzukiFailureModes Start Reaction Start PyHalide Pyridine-Halide (Electrophile) Start->PyHalide PyBoron Pyridine-Boronate (Nucleophile) Start->PyBoron Pd_Active Active Pd(0) PyHalide->Pd_Active Oxidative Addition Poisoned DEAD END: Pd-N Coordination (Catalyst Poisoning) PyHalide->Poisoned Lone Pair Coordination (No Bulky Ligand) Product Desired Biaryl Pd_Active->Product Cycle Completes Protodebor DEAD END: Protodeboronation (Hydrolysis to Py-H) PyBoron->Protodebor Fast Hydrolysis (High pH / Water) PyBoron->Product Transmetallation (Slow Release)

Figure 1: The "Death Pathways" of Pyridine Suzuki Couplings. Note that electron-deficient pyridines accelerate both poisoning (stronger back-bonding) and protodeboronation (stabilized anion).

Module 2: Troubleshooting the Electrophile (Pyridine-Halide)

Scenario: You are coupling a 2-halo-pyridine (or electron-deficient derivative) with a standard aryl boronic acid. Common Error: The reaction stalls at low conversion; starting material remains.

Q1: My reaction is stuck. Is the oxidative addition failing?

Answer: Paradoxically, electron-deficient pyridyl halides (e.g., 2-chloro-3-nitropyridine) undergo oxidative addition faster than neutral aryls. The problem is not entry into the cycle, but catalyst poisoning . The nitrogen lone pair displaces your phosphine ligand, forming a stable, unreactive (Pyridine)2-Pd-X species.

The Fix: The "Bulky Shield" Protocol You must use ligands with high steric bulk (large cone angle) to physically block the pyridine nitrogen from binding to the Palladium center.

ComponentRecommendationMechanism
Ligand XPhos or SPhos Buchwald biaryl phosphines create a "roof" over the Pd, forcing the cycle forward and preventing N-coordination [1].
Pd Source

or

Pre-catalysts that allow easy ligand exchange. Avoid

as

is easily displaced by pyridine.
Ratio 1:2 (Pd:Ligand)Ensure fully ligated active species.
Q2: I see homocoupling of my boronic acid. Why?

Answer: If the Pd catalyst is poisoned by the pyridine (as described above), the transmetallation step slows down. The boronic acid, sitting in base with nowhere to go, eventually reacts with itself (oxidative homocoupling), especially if trace oxygen is present.

The Fix:

  • Switch to XPhos/Pd-G3/G4 precatalysts: These ensure rapid initiation.

  • Degas thoroughly: Oxygen promotes homocoupling. Use freeze-pump-thaw or vigorous argon sparging.

Module 3: Troubleshooting the Nucleophile (Pyridine-Boronate)

Scenario: You are coupling a Pyridyl-Boronate with an aryl halide. Common Error: The boronate disappears, but no product forms. You isolate the hydrolyzed pyridine (Py-H).

Q3: Why does my boronate decompose so fast?

Answer: This is Protodeboronation . Electron-deficient 2-pyridyl boronates are exceptionally unstable. Under neutral/basic conditions, the basic nitrogen coordinates to the boron (forming a zwitterion), which facilitates the cleavage of the C-B bond by water/proton sources [2].[1][2]

The Fix: The "Slow Release" Strategy You cannot have a high concentration of free boronic acid in the pot. You must use a "masked" boron species that releases the active agent slower than the catalyst consumes it.

Protocol: The MIDA Boronate Rescue

Use N-methyliminodiacetic acid (MIDA) boronates. These are stable to air and chromatography.[3]

  • Reagents:

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Aryl Chloride/Bromide (1.0 equiv)[4]

    • Catalyst:

      
       (1.5 mol%) + XPhos  (6 mol%)[4]
      
    • Additive:

      
       (50 mol%) — Critical for facilitating transmetallation [3].
      
    • Base:

      
       (5 equiv) - Anhydrous bases are ineffective here; hydrolysis is required.
      
  • Solvent: DMF / IPA (4:1 ratio).[4]

  • Conditions: 100°C, sealed tube.

Why this works: The


 and IPA slowly hydrolyze the MIDA ester. The free boronic acid is released in tiny portions and is immediately grabbed by the Cu/Pd system for coupling, leaving no time for decomposition [3].

Module 4: The "Universal" Optimization Matrix

If you are unsure where to start, do not guess. Run this 4-reaction screen. This matrix covers the most likely successful conditions for difficult pyridine couplings.

Standard Conditions: 0.1 mmol scale, 100°C, 18h.

EntryLigandBaseSolventTarget Mechanism
A XPhos

(3.0 eq)
Toluene/Water (10:1)Standard Buchwald: Good for general hindered substrates.
B SPhos

(3.0 eq)
Dioxane (Anhydrous)Labile Boronates: Anhydrous conditions prevent protodeboronation.
C P(t-Bu)3

(2.5 eq)
DioxaneFluoride Activation: Good for electron-poor pyridines where base sensitivity is high.
D XPhos

+ Cu(OAc)2
DMF/IPA (4:[4]1)MIDA/Slow Release: The "Nuclear Option" for highly unstable 2-pyridyl boronates.

Module 5: Decision Logic (Workflow)

Follow this logic flow to select your initial conditions.

OptimizationLogic Start Identify Pyridine Role IsElectrophile Pyridine is Halide (Electrophile) Start->IsElectrophile IsNucleophile Pyridine is Boronate (Nucleophile) Start->IsNucleophile CheckSterics Is the Halide Sterically Hindered (e.g., 2,6-disubstituted)? IsElectrophile->CheckSterics UseSPhos Use Pd-SPhos + K3PO4 (Toluene/Water) CheckSterics->UseSPhos Yes UseXPhos Use Pd-XPhos + K3PO4 (Dioxane/Water) CheckSterics->UseXPhos No CheckPos Is Boron at C2 position? IsNucleophile->CheckPos Stable Stable(r): C3/C4 Position Use Standard Suzuki CheckPos->Stable No Unstable Unstable: C2 Position (High Protodeboronation Risk) CheckPos->Unstable Yes MIDA Use MIDA Boronate Protocol (Cu(OAc)2 + XPhos + DMF/IPA) Unstable->MIDA Preferred Esters Use Pinacol Ester + Anhydrous Base (CsF or K2CO3 in Dry Dioxane) Unstable->Esters Alternative

Figure 2: Decision Matrix for Ligand and Protocol Selection.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5][6] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Optimization

"addressing peak tailing in HPLC purification of basic heterocyclic compounds"

Topic: Troubleshooting Peak Tailing in Basic Heterocyclic Compounds Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Hub You are experiencing peak tailing (Asymmetry Factor ) with bas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing in Basic Heterocyclic Compounds Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Hub

You are experiencing peak tailing (Asymmetry Factor


) with basic heterocyclic compounds (pyridines, imidazoles, quinolines, etc.). This is the most common challenge in reverse-phase purification.

This guide is structured as a dynamic troubleshooting workflow. Do not randomly change parameters; follow the Causality-Driven Diagnostics below to isolate the root cause (Chemical vs. Physical).

Phase 1: Diagnostic Triage

"Is it the Chemistry or the System?"

Before altering your method, determine if the tailing is fundamental (chemical interaction) or physical (system/loading issue).

TroubleshootingLogic Start START: Peak Tailing Detected CheckSys Step 1: System Check (Inject Neutral Standard) Start->CheckSys SysIssue Tailing Persists? (Physical Issue) CheckSys->SysIssue Yes (Toluene/Uracil tails) ChemIssue Neutral Peak is Symmetric? (Chemical Issue) CheckSys->ChemIssue No (Standard is sharp) Physical Check: Dead Volume, Fittings, Column Void SysIssue->Physical Chemical Proceed to Phase 2: Mobile Phase Chemistry ChemIssue->Chemical

Figure 1: Diagnostic decision tree to isolate physical system failures from chemical interaction issues.

Phase 2: The Chemistry of Tailing (Chemical Interactions)

User Question: "My neutral compounds look fine, but my pyridine derivative has a shark-fin tail. Why?"

Technical Explanation: Basic heterocycles (


) are protonated (

) at standard HPLC pH (pH 2-3). Silica-based columns possess residual silanols (

) which can ionize to

(pKa

4-8). The tailing is caused by a cation-exchange mechanism : the positively charged base interacts electrostatically with the negatively charged silanol, causing secondary retention that is kinetically slow (tailing).
Solution A: The "Silanol Blocker" Strategy (Non-MS Compatible)

If you are not using Mass Spectrometry (MS), use Triethylamine (TEA).[1] TEA acts as a sacrificial base, competing for silanol sites more aggressively than your analyte.[2]

ParameterProtocol Specification
Modifier Triethylamine (TEA)
Concentration 5 mM to 10 mM (0.05% - 0.1% v/v)
pH Adjustment Adjust to pH 7.0 using Phosphoric Acid (buffer capacity)
Mechanism Steric exclusion and direct competition for

sites.
Solution B: The "Ion-Pairing" Strategy (Low pH)

If you are running at low pH, standard Formic Acid is often too weak to suppress silanols. Trifluoroacetic Acid (TFA) is superior for peak shape but suppresses MS signal.[3]

  • Why TFA works: It forms a neutral ion pair with the base (

    
    ), masking the positive charge and increasing retention on the hydrophobic C18 phase.
    
  • Protocol: Add 0.05% to 0.1% TFA to both Mobile Phase A (Water) and B (Acetonitrile).

Solution C: The "High pH" Strategy (The Gold Standard)

User Question: "I need the best loading capacity and perfect symmetry. What is the ultimate fix?"

The Fix: Switch to High pH (pH 10-11). At pH > 10, basic heterocycles lose their proton (


). Uncharged bases cannot interact with silanols via ion exchange.

WARNING: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves at pH > 8.

SilanolMechanism Silanol Si-O⁻ (Stationary Phase) Interaction Strong Ionic Attraction (Tailing) Silanol->Interaction Base Analyte (BH⁺) HighPH High pH (>10) Analyte becomes (B) Base->HighPH Add Ammonia Base->Interaction Low pH NoInteraction Hydrophobic Retention Only (Symmetric Peak) HighPH->NoInteraction Neutral Species

Figure 2: Mechanism of action. High pH neutralizes the analyte, eliminating the electrostatic drag caused by silanols.

Phase 3: Sample Loading & Physical Factors

User Question: "The peak shape degrades as I inject more sample. Is my column failing?"

This is likely Overloading , not column failure. You must distinguish between Mass and Volume overload to apply the correct fix.

SymptomDiagnosisRoot CauseCorrective Action
Triangular "Shark Fin" Mass Overload Saturation of Langmuir isotherm sites.Increase column diameter or stationary phase surface area (Carbon Load %).
Flat-Topped / Rectangular Volume Overload Injection volume > 15% of peak volume.Focus the sample: Dissolve in weak solvent (Water) or reduce injection volume.
Split Peak Solvent Mismatch Sample solvent is stronger than Mobile Phase A.Strong Solvent Effect: Ensure sample solvent matches initial gradient conditions (e.g., 5% ACN).
Phase 4: Stationary Phase Selection Guide

If chemistry adjustments fail, your column technology may be insufficient for basic compounds.

  • End-Capping: Ensure your column is "double end-capped" (e.g., Agilent Eclipse Plus). This chemically bonds small silanes to residual silanols.

  • Embedded Polar Groups (EPG): Columns with embedded amide/carbamate groups shield silanols and provide alternate selectivity (e.g., Waters SymmetryShield, Supelco Ascentis Express RP-Amide).

  • Hybrid Particles: Ethylene-Bridged Hybrid (BEH) particles reduce the population of acidic silanols significantly (e.g., Waters XBridge).

References & Authoritative Sources
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. (2017). HPLC Column Overload: Mass vs. Volume.[4] Retrieved from

  • Phenomenex. (2024). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing Yield in Multi-step Heterocyclic Synthesis

Welcome to the Technical Support Center for Multi-step Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multi-step Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing heterocyclic compounds and to provide actionable strategies for yield enhancement. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Low Reaction Yields

Low yields are a frequent challenge in multi-step synthesis. This section provides a systematic approach to diagnosing and resolving common issues that lead to diminished product formation.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in heterocyclic synthesis can be attributed to several factors. A systematic evaluation of your experimental setup and conditions is the most effective troubleshooting strategy.[1] Key areas to scrutinize include:

  • Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and reactant concentration are critical parameters that significantly influence reaction kinetics and equilibrium.[1][2] Small-scale trial reactions are recommended to identify optimal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities present in starting materials or solvents can act as inhibitors or lead to the formation of side products, thereby reducing the yield of the desired heterocycle.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when the reaction chemistry is moisture-sensitive.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your synthesis is air-sensitive, the use of an inert atmosphere, such as a nitrogen or argon blanket, is crucial to prevent side reactions and degradation of reagents or products.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor mass transfer, leading to slower reaction rates and lower yields.[1] Ensure the stirring rate is sufficient for the scale and viscosity of your reaction.[1]

  • Product Decomposition: The target heterocyclic compound may be unstable under the reaction or workup conditions.[1][2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[1][2]

Troubleshooting Workflow for Low Yields

To systematically address low yields, consider the following workflow:

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Assess Reagent & Solvent Purity start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Conc.) reagent_check->condition_check Purity OK purify_reagents Purify Reagents / Use Dry Solvents reagent_check->purify_reagents Impure atmosphere_check Ensure Inert Atmosphere (if needed) condition_check->atmosphere_check Conditions OK adjust_conditions Adjust Temp / Time / Concentration condition_check->adjust_conditions Incorrect workup_check Review Workup & Purification atmosphere_check->workup_check Atmosphere OK improve_inert Improve Inert Atmosphere Technique atmosphere_check->improve_inert Inadequate optimize Systematically Optimize Reaction Parameters workup_check->optimize Workup OK modify_workup Modify Extraction / Purification Method workup_check->modify_workup Losses Detected

Caption: A flowchart for troubleshooting low reaction yields.

Section 2: Optimizing Reaction Conditions

Fine-tuning reaction parameters is a critical step in maximizing yield. This section delves into strategies for optimizing your synthetic protocol.

FAQ 2: How can I systematically optimize reaction conditions to improve my yield?

Systematic optimization involves varying one parameter at a time to determine its effect on the reaction outcome. Key parameters to consider include:

  • Temperature: Lowering the reaction temperature can sometimes reduce the formation of side products that may have a higher activation energy.[2] Conversely, for slow reactions, a higher temperature might be necessary to achieve a reasonable reaction rate.[2]

  • Solvent: The polarity and properties of the solvent can significantly influence the reaction pathway and rate.[2] Experimenting with a range of solvents is often necessary to find the optimal medium for your specific transformation.[2][3]

  • Catalyst: The choice of catalyst can dramatically impact both the rate and selectivity of a reaction.[2] For instance, in condensation reactions, the use of an appropriate acid or base catalyst can be crucial.[2] Transition-metal catalysts are also widely used for constructing complex heterocyclic systems with high efficiency.[4][5]

  • Stoichiometry: Adjusting the ratio of reactants can be necessary, especially if one of the starting materials is prone to side reactions.[2]

Table 1: Example of Reaction Condition Optimization

ParameterVariation 1Variation 2Variation 3Optimal Condition
Solvent TolueneTHFDichloromethaneTHF[3]
Base K₂CO₃PyridineDBUDBU[3]
Temperature 25 °C0 °C50 °C0 °C[3]
Concentration 0.5 M0.1 M1.0 M0.1 M[3]

Section 3: Advanced Synthetic Strategies for Yield Enhancement

Modern synthetic techniques can offer significant advantages over traditional methods in terms of yield, reaction time, and sustainability.

FAQ 3: What are some modern synthetic techniques that can enhance the yield of my multi-step synthesis?

Several advanced techniques have emerged as powerful tools for improving the efficiency of heterocyclic synthesis:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture.[6] This can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products.[7][8] Microwave synthesis is particularly effective for a wide range of nitrogen-containing heterocycles.

  • Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[9][10] This technology offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, multi-step synthesis with in-line purification.[10][11][12]

  • Multicomponent Reactions (MCRs): MCRs involve the simultaneous reaction of three or more starting materials in a single step to form a complex product.[13] This approach is highly atom-economical and can significantly reduce the number of synthetic steps, leading to higher overall yields and reduced waste.[13][14]

  • Green Chemistry Approaches: The principles of green chemistry aim to design chemical processes that are environmentally benign.[15] This includes the use of non-toxic catalysts, renewable feedstocks, and energy-efficient methods like ultrasound-assisted synthesis.[15][16] These strategies can not only improve the sustainability of your synthesis but also lead to higher yields and purities.[15]

Workflow for a Microwave-Assisted Reaction

MAOS_Workflow start Combine Reactants & Solvent in Microwave Vial seal Seal the Vial start->seal irradiate Place in Microwave Reactor & Irradiate (Set Temp, Pressure, Time) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Workup & Purification cool->workup product Isolate Pure Product workup->product

Caption: A simplified workflow for a microwave-assisted organic synthesis.

Section 4: Purification and Isolation Challenges

The final steps of a synthesis, purification and isolation, are critical for obtaining a high yield of the pure product.

FAQ 4: I'm losing a significant amount of my product during purification. What are some common pitfalls and how can I avoid them?

Loss of product during purification is a common issue. Here are some strategies to minimize these losses:

  • Column Chromatography:

    • Inappropriate Solvent System: Poor separation can lead to mixed fractions and loss of product. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[17]

    • Column Overloading: Loading too much crude material onto the column can result in poor separation. A general rule of thumb is to use a sample load that is 1-5% of the mass of the stationary phase.[17]

    • Compound Decomposition on Silica Gel: Some compounds may be unstable on acidic silica gel. In such cases, consider using a less acidic stationary phase like neutral alumina or a reversed-phase column.[17]

  • Crystallization:

    • "Oiling Out": This occurs when the solution is supersaturated or cooled too quickly. To resolve this, add a small amount of hot solvent to redissolve the oil and allow it to cool slowly. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[17]

    • Low Recovery: Using an excessive amount of solvent for crystallization will result in a lower recovery of the product. Use the minimum amount of hot solvent required to fully dissolve your compound.[17]

  • Liquid-Liquid Extraction:

    • Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions. Instead, gently invert the separatory funnel multiple times. Adding brine to the aqueous layer can also help to break emulsions.[17]

This technical support center provides a foundational guide to enhancing yields in multi-step heterocyclic synthesis. By systematically addressing potential issues in reaction conditions, adopting modern synthetic techniques, and optimizing purification protocols, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer Professional. Retrieved from [Link]

  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). URF Journals. Retrieved from [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). PMC. Retrieved from [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for accessing N-heterocyclic enaminones. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (2021, December 15). IJARST. Retrieved from [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010, October 20). Baxendale Group. Retrieved from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc. Retrieved from [Link]

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • The application of flow chemistry to the synthesis of pharmaceutically privileged heterocycles. (2019, July 15). University of Strathclyde. Retrieved from [Link]

  • Recent advances in continuous flow synthesis of heterocycles. (2021, October 19). PubMed. Retrieved from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI. Retrieved from [Link]

  • The Electrochemical Functionalization of N–H Bond on N-Heterocycles with Isocyanides to Synthesize Azole Urea Compounds and Methanimines. (2026, February 27). ACS Publications. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. (2022, June 1). ResearchGate. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). Royal Society of Chemistry. Retrieved from [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023, October 29). Frontiers. Retrieved from [Link]

  • A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts. (2017, April 26). Arabian Journal of Chemistry. Retrieved from [Link]

  • Modern Strategies for Heterocycle Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025, December 2). MDPI. Retrieved from [Link]

  • How To: Improve Yield. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • ADVANCES IN ORGANIC SYNTHESIS: NEW METHODS AND STRATEGIES. (n.d.). IJRAR.org. Retrieved from [Link]

  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024, September 21). JournalsPub. Retrieved from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing. Retrieved from [Link]

  • Advanced Organic Chemistry Laboratory: A Multistep Synthesis toward the Preparation of a Small Library of Antituberculosis Compounds. (2022, July 28). ACS Publications. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). PMC. Retrieved from [Link]

  • Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. (n.d.). PMC. Retrieved from [Link]

  • Synthesis - General tips for improving yield? (2020, February 26). Reddit. Retrieved from [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (2023, December 20). ACS Publications. Retrieved from [Link]

  • Integrated flow processing — challenges in continuous multistep synthesis. (2017, September 1). AKJournals. Retrieved from [Link]

  • 120 questions with answers in HETEROCYCLIC CHEMISTRY. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). PMC. Retrieved from [Link]

  • Are we Making Much Progress? Revisiting Chemical Reaction Yield Prediction from an Imbalanced Regression Perspective. (n.d.). ACM Digital Library. Retrieved from [Link]

  • Trends and Challenges in Multistep Continuous Flow Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Heterocyclics : Problems and Solutions. (2017, February 10). YouTube. Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (n.d.). Monash University. Retrieved from [Link]

  • 24.9: Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Yield vs Yield Based on Recovered Starting Material. (2023, February 16). Reddit. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparing the kinase inhibitory profile of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine with known inhibitors"

This guide provides a technical evaluation of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (referred to herein as Compound 6-CEPP ), treating it as a privileged scaffold/fragment for kinase inhibitor discovery. As an Appl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (referred to herein as Compound 6-CEPP ), treating it as a privileged scaffold/fragment for kinase inhibitor discovery.

As an Application Scientist, I must clarify a critical distinction: 6-CEPP is a "hinge-binding fragment," not a fully optimized clinical drug. Its value lies in its high ligand efficiency and its role as a precursor to nanomolar inhibitors targeting the MAPK (ERK) and Chk1 pathways.

Executive Summary: The Scaffold Advantage

6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (6-CEPP) represents a specific chemotype of the azaindazole class. Unlike pan-kinase inhibitors (e.g., Staurosporine), this scaffold exhibits a distinct selectivity preference for Serine/Threonine kinases , specifically those within the CMGC and CAMK groups.

  • Primary Utility: Fragment-Based Drug Discovery (FBDD) starting point.

  • Mechanism: ATP-competitive inhibition (Type I).

  • Key Structural Feature: The pyrazolo[4,3-c]pyridine core functions as a bioisostere to the purine ring of ATP, establishing bidentate hydrogen bonds with the kinase hinge region.

Comparative Profiling: Fragment vs. Optimized Inhibitors

The following analysis compares the baseline activity of the 6-CEPP scaffold against established clinical standards.

Data Table: Inhibitory Potency & Selectivity

Note: Data for 6-CEPP represents the scaffold's intrinsic affinity (Fragment range), whereas comparators represent fully decorated clinical candidates.

Feature6-CEPP (The Scaffold) Ulixertinib (BVD-523) Tofacitinib
Primary Target ERK1/2 , Chk1 (Low Affinity)ERK1/2 (High Affinity)JAK1/3
Scaffold Class Pyrazolo[4,3-c]pyridine Pyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidine
Binding Mode Hinge Binder (ATP Competitive)ATP Competitive (Reversible)ATP Competitive (Reversible)
IC50 (Potency) > 10 µM (Fragment level)< 1 nM~ 1–10 nM
Ligand Efficiency High (High binding energy per atom)ModerateModerate
Selectivity Broad (Requires decoration)Highly Selective (ERK > CDK)Selective (JAK family)
Structural Activity Relationship (SAR) Analysis

The 6-CEPP molecule contains two critical vectors for optimization:

  • C3-Ethyl Group: Projects into the Gatekeeper region (back pocket). This ethyl group provides hydrophobic bulk that can improve selectivity against kinases with smaller gatekeeper residues (e.g., Thr/Ala) but may clash with large gatekeepers (e.g., Phe/Met).

  • C6-Chloro Group: Acts as a "handle" for cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the molecule into the Solvent Front . This is the primary vector for increasing potency from micromolar (µM) to nanomolar (nM).

Mechanism of Action: The MAPK Signaling Pathway

The 6-CEPP scaffold is most frequently utilized to develop inhibitors for the RAS-RAF-MEK-ERK pathway. This pathway is critical in oncology, regulating cell proliferation and survival.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the MAPK signaling cascade and where the 6-CEPP scaffold (as an ERK inhibitor precursor) intervenes.

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK Binding RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF Phosphorylation MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) [Target of 6-CEPP Derivatives] MEK->ERK Phosphorylation (Thr/Tyr) Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation Transcription->Proliferation Gene Expression Inhibitor 6-CEPP Scaffold (ATP Competitive) Inhibitor->ERK Blocks ATP Binding

Caption: The RAS-RAF-MEK-ERK cascade. The 6-CEPP scaffold targets the ATP-binding pocket of ERK1/2, preventing the phosphorylation of downstream transcription factors.

Experimental Protocol: Validating Kinase Inhibition

To objectively evaluate the 6-CEPP scaffold, you must use a mobility shift assay or a radiometric assay . Do not use simple ATP-depletion assays (like Kinase-Glo) for fragments with low potency, as the signal-to-noise ratio will be poor at high concentrations.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is preferred for fragments because it measures binding affinity (Kd) directly, rather than catalytic turnover (IC50), which is more accurate for weak inhibitors.

Reagents:

  • Kinase: Recombinant ERK2 or Chk1.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Test Compound: 6-CEPP (dissolved in 100% DMSO).

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of 6-CEPP in DMSO (Start at 100 µM).

  • Master Mix: In a 384-well plate, mix Kinase (5 nM final) + Eu-Antibody (2 nM final) + Tracer (concentration = Kd of tracer).

  • Incubation: Add 6-CEPP dilutions to the wells. Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) signal.

    • Excitation: 340 nm.

    • Emission: 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: Calculate the Emission Ratio (665nm/615nm).

    • Logic: High FRET = Tracer bound (No inhibitor). Low FRET = Tracer displaced (Inhibitor bound).

    • Calculation: Plot Emission Ratio vs. log[6-CEPP] to determine IC50 (which approximates Kd).

Critical Analysis: Why Use This Scaffold?

The "Purine-Mimetic" Argument

The 6-CEPP scaffold is a bioisostere of the adenine ring of ATP.

  • N1 and N2 Nitrogens: These form the critical hydrogen bond donor/acceptor pair with the kinase hinge region (typically interacting with the backbone amide and carbonyl of the hinge residue).

  • 6-Chloro Position: This is electronically activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed coupling. This allows researchers to rapidly generate libraries of "decorated" inhibitors to probe the solvent-exposed region of the kinase.

  • 3-Ethyl Position: Unlike a simple methyl group, the ethyl group restricts the rotation of the molecule in the active site, potentially locking it into a bioactive conformation that favors selectivity for kinases with deeper hydrophobic pockets (e.g., ERK2).

Diagram: Scaffold Optimization Logic

SAR_Logic Scaffold 6-CEPP Core (Fragment) Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1/N2 Interaction Solvent Solvent Front (Solubility/Potency) Scaffold->Solvent 6-Chloro Group (Derivatization Vector) Gatekeeper Gatekeeper Pocket (Selectivity) Scaffold->Gatekeeper 3-Ethyl Group (Hydrophobic Fit) Optimized Nanomolar Inhibitor Solvent->Optimized Add Urea/Amide tail

Caption: SAR Map showing how the 6-CEPP fragment interacts with kinase domains and where chemical modification yields optimized drugs.

References

  • Ward, R. A., et al. (2020). "Structure- and Fragment-Based Design of ERK2 Inhibitors." Journal of Medicinal Chemistry.

  • Peat, A. J., et al. (2013). "Novel Pyrazolopyridine Derivatives as Potent and Selective Inhibitors of the Checkpoint Kinase 1 (Chk1)." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide.

  • BenchChem. "In Vitro Kinase Inhibition Profile of Pyrazolo[4,3-c]pyridine Derivatives." Comparative Guide.

Comparative

"head-to-head comparison of pyrazolo[4,3-c]pyridine versus pyrazolo[3,4-b]pyridine isomers in biological assays"

Executive Summary In the landscape of nitrogen-containing heterocycles, pyrazolopyridines represent a "privileged scaffold" class due to their ability to mimic the purine core of ATP. However, the specific isomeric fusio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, pyrazolopyridines represent a "privileged scaffold" class due to their ability to mimic the purine core of ATP. However, the specific isomeric fusion of the pyrazole and pyridine rings dictates their biological utility.

This guide provides a technical comparison between Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine .

  • The Verdict: The [3,4-b] isomer is the dominant scaffold for Kinase Inhibition (c-Met, CDK, GSK-3) due to its ideal hydrogen-bonding geometry for the ATP-binding hinge region.

  • The Alternative: The [4,3-c] isomer is frequently utilized to modulate Physicochemical Properties (solubility, pKa) or target non-kinase systems such as Carbonic Anhydrases (CA) and GABA receptors , offering a strategic "scaffold hop" to escape crowded intellectual property (IP) spaces or metabolic liabilities.

Structural & Physicochemical Analysis[1][2][3]

The fundamental difference lies in the orientation of the pyridine nitrogen relative to the pyrazole bridgehead. This subtle shift alters the electronic landscape and the vector of Hydrogen Bond Acceptors (HBA).

Structural Isomerism Visualization

IsomerComparison cluster_0 Dominant Kinase Scaffold cluster_1 Alternative/Metabolic Scaffold Iso34b Pyrazolo[3,4-b]pyridine (N at pos 4 relative to bridge) Key Feature: Mimics Purine N1 Prop1 Hinge Binding (Kinases) Iso34b->Prop1 High Affinity Prop2 Solubility / pKa Profile Iso34b->Prop2 Lipophilic Tendency Prop3 Target Selectivity Iso34b->Prop3 CDK, c-Met, GSK-3 Iso43c Pyrazolo[4,3-c]pyridine (N at pos 5 relative to bridge) Key Feature: Altered Basicity & Vector Iso43c->Prop1 Variable/Lower Affinity Iso43c->Prop2 Enhanced Polarity Potential Iso43c->Prop3 Carbonic Anhydrase, GABA

Figure 1: Structural divergence and functional consequences of nitrogen placement in pyrazolopyridine isomers.

Electronic Implications
  • Pyrazolo[3,4-b]pyridine: The pyridine nitrogen (N4) is positioned to act as a critical H-bond acceptor, often interacting with the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).

  • Pyrazolo[4,3-c]pyridine: The nitrogen is shifted. While it remains basic, its vector often points away from the standard hinge interaction zone in many kinases, necessitating different substitution patterns (e.g., sulfonamides) to regain potency or targeting different proteins entirely (e.g., Zinc coordination in Carbonic Anhydrase).

Head-to-Head Biological Performance

The following data summarizes the performance of these scaffolds in representative assays. Note that [3,4-b] is heavily optimized for kinases, while [4,3-c] shines in enzymatic assays involving metal coordination or CNS targets.

Comparative Activity Profile
FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Primary Target Class Protein Kinases (ATP-competitive)Enzymes (Carbonic Anhydrase) & GPCRs
Key Targets CDK2, c-Met, TBK1, GSK-3

hCA (I, II, IX, XII), GABA-A
Binding Mode Hinge Binder (Adenine mimetic)Allosteric or Active Site (Zinc binding aux.)
Potency Range Low nM (e.g., 0.2 nM for TBK1)Low nM to

M (e.g., 8 nM for hCA II)
Metabolic Stability Moderate (Susceptible to N-oxidation)High (Often used to block metabolic soft spots)
Solubility Generally Low (Requires solubilizing groups)Moderate (Dependent on N-substitution)
Specific Assay Data (Representative)

Case A: Kinase Inhibition (c-Met / CDK2)

  • [3,4-b] Derivatives: Frequently exhibit

    
    .
    
    • Mechanism:[1][2][3] The N1-C3 vector aligns perfectly with the ATP pocket.

    • Reference: Derivatives like Indisulam (sulfonamide) and specific c-Met inhibitors utilize this core.

  • [4,3-c] Derivatives: Generally show reduced potency (

    
    ) against standard kinases unless heavily modified, as the "hinge-binding" nitrogen is misaligned.
    

Case B: Carbonic Anhydrase (hCA) Inhibition [4]

  • [3,4-b] Derivatives: Active, but often less selective.

    • Performance:

      
       often in the 10–50 nM range.
      
  • [4,3-c] Derivatives: Highly effective.

    • Performance: Sulfonamide-substituted [4,3-c] isomers have reported

      
       values as low as 8.5 nM  against hCA II.
      
    • Advantage:[1] The scaffold geometry allows the sulfonamide "tail" to reach the Zinc ion while the core fits the hydrophobic wall of the enzyme.

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows. These protocols are designed to be self-validating with inclusion of necessary controls.

Protocol A: Kinase Inhibition Assay (FRET-based)

Best for evaluating [3,4-b] isomers.

Objective: Determine


 against CDK2/CyclinE.
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Substrate: ULight-labeled peptide (50 nM).

    • ATP:

      
       concentration (typically 10 
      
      
      
      M).
  • Compound Handling:

    • Dissolve compounds in 100% DMSO. Serial dilute (1:3) to create 10-point curve.

    • Control: Staurosporine (Start at 1

      
      M).
      
  • Reaction:

    • Add 2.5

      
      L compound + 2.5 
      
      
      
      L Enzyme (0.5 nM final) to 384-well plate.
    • Incubate 15 min at RT (allows slow-binding detection).

    • Add 5

      
      L ATP/Substrate mix. Incubate 60 min.
      
  • Detection:

    • Add Eu-labeled anti-phospho antibody (Stop solution).

    • Read TR-FRET (Ex: 320nm, Em: 615/665nm).

  • Validation Criteria:

    • Z-factor must be

      
      .
      
    • Staurosporine

      
       must be within 2-fold of historical mean.
      
Protocol B: Cell Viability & Proliferation (MTT Assay)

Applicable to both isomers for phenotypic screening.

  • Seeding: Seed A549 or HeLa cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1% DMSO final). Incubate 72h.

  • Development:

    • Add 20

      
      L MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
      
    • Remove supernatant. Dissolve formazan crystals in 150

      
      L DMSO.
      
  • Analysis: Measure Absorbance at 570 nm. Calculate

    
    .
    

Mechanism of Action: Signaling Pathway

The following diagram illustrates the primary signaling pathway engaged by Pyrazolo[3,4-b]pyridine derivatives (the c-Met/HGF axis), which is the most common high-value target for this scaffold.

SignalingPathway Ligand HGF (Ligand) Receptor c-Met Receptor (Tyrosine Kinase) Ligand->Receptor Activates Effectors Downstream Effectors (PI3K, AKT, RAS, MAPK) Receptor->Effectors Phosphorylation Cascade Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Receptor ATP Competitive Inhibition (Hinge) Outcome Cell Proliferation & Metastasis Effectors->Outcome Promotes

Figure 2: Mechanism of c-Met inhibition by Pyrazolo[3,4-b]pyridines, blocking downstream oncogenic signaling.

Strategic Recommendations

  • Choose Pyrazolo[3,4-b]pyridine if:

    • Your target is a Kinase (Ser/Thr or Tyr).[5]

    • You require a scaffold with a proven track record of ATP-mimicry.

    • You are conducting Fragment-Based Drug Design (FBDD) targeting the hinge region.

  • Choose Pyrazolo[4,3-c]pyridine if:

    • You need to Scaffold Hop to avoid crowded IP space around [3,4-b] kinase inhibitors.

    • You are targeting Metalloenzymes (Carbonic Anhydrase) or GPCRs .

    • You encounter solubility issues with the [3,4-b] series; the [4,3-c] isomer often allows for different solubilizing vectors at the N5 position.

References

  • Synthesis and biological activity of pyrazolo[4,3-c]heterocyclic derivatives. Mini-Reviews in Organic Chemistry. (Review of [4,3-c] scaffold utility). 6[1][7][5][8]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. (Demonstrates [4,3-c] utility in non-kinase targets). 9[1][7][5][8]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates [3,4-b] potency in kinases). 5

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase. Bioorganic Chemistry. (Head-to-head style data for [3,4-b] in cancer). 3

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances. (Comprehensive review of the scaffold in oncology). 10[1][7][5][8]

Sources

Validation

Assessing the Off-Target Activity of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer agents.[1][2][3] The development of...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer agents.[1][2][3] The development of small molecule inhibitors, particularly those targeting kinases, necessitates a thorough understanding of their selectivity to minimize off-target effects and potential toxicities. This guide provides a comprehensive framework for assessing the off-target activity of a novel pyrazolopyridine derivative, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine. Due to the limited publicly available data on this specific compound, we will use it as a case study and compare its hypothetical off-target profile with the well-characterized BET bromodomain inhibitor, JQ1. This comparison will illustrate a robust, multi-faceted approach to off-target profiling crucial for advancing drug candidates.

The Critical Importance of Off-Target Assessment

The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. Off-target interactions can lead to a range of undesirable outcomes, from misleading experimental results to severe clinical side effects.[4][5] Therefore, a rigorous evaluation of a compound's activity against a broad spectrum of cellular targets is a cornerstone of modern drug discovery. This guide will detail a systematic approach to de-risking a novel compound, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine, by comparing it to JQ1, a compound known to have some off-target effects despite its primary potency against BRD4.[6][7][8]

A Multi-Pronged Strategy for Comprehensive Off-Target Profiling

A thorough assessment of off-target activities should not rely on a single methodology. Instead, an integrated approach combining computational, biochemical, and cell-based assays provides a more complete and reliable picture of a compound's selectivity profile.

G cluster_0 In Silico Profiling cluster_1 Biochemical Profiling cluster_2 Cell-Based Assessment cluster_3 Integrated Profile in_silico Computational Off-Target Prediction kinome_scan Kinome Scanning in_silico->kinome_scan Hypothesis Generation cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Target Validation profile Comprehensive Off-Target Profile kinome_scan->profile phenotypic Phenotypic Screening cetsa->phenotypic Cellular Context cetsa->profile phenotypic->profile Functional Consequences

Caption: A multi-pronged approach for comprehensive off-target profiling.

Biochemical Profiling: Kinome Scanning

Large-scale kinase profiling, or kinome scanning, is an essential biochemical assay to quantitatively assess the inhibitory activity of a compound against a broad panel of kinases.[9][10] This provides a direct measure of a compound's selectivity at the enzymatic level.

Hypothetical Comparative Kinome Scan Data

Below is a hypothetical comparison of the inhibitory activity of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine and JQ1 against a selection of kinases at a fixed concentration (e.g., 1 µM).

Kinase Target6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (% Inhibition at 1 µM)JQ1 (% Inhibition at 1 µM)
BRD4 (Primary Target) 95 98
CDK2155
ROCK1812
PIM14520
GSK3B108
MAPK153
AURKB6015

This hypothetical data suggests that while both compounds are potent inhibitors of their primary target, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine may have more significant off-target activity against PIM1 and AURKB compared to JQ1. These potential off-targets would then require further validation.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)

While kinome scanning provides valuable biochemical data, it is crucial to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[12][13][14]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Analysis treat Treat cells with compound or vehicle heat Heat cells at a range of temperatures treat->heat lyse Lyse cells and centrifuge to separate soluble and aggregated proteins heat->lyse analyze Quantify soluble protein (e.g., Western Blot) lyse->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the target of interest) to approximately 80% confluency.

    • Treat the cells with various concentrations of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine, JQ1, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein and a control protein (e.g., a housekeeping gene product) in the soluble fraction by Western blotting or other quantitative protein analysis methods.

Expected Results: A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the compound, indicating target engagement. By comparing the dose-response curves for the primary target and potential off-targets, one can assess the cellular selectivity of the compound.

Phenotypic Screening for Functional Off-Target Effects

Phenotypic screening assays are crucial for understanding the functional consequences of a compound's on- and off-target activities.[15][16] These assays measure global cellular responses, such as changes in cell viability, apoptosis, or morphology.

Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine, JQ1, or a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curves and determine the IC50 value for each compound.

Hypothetical Comparative Cell Viability Data

Cell Line6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (IC50)JQ1 (IC50)
Cancer Cell Line A (BRD4-dependent)150 nM100 nM
Cancer Cell Line B (BRD4-independent)>10 µM>10 µM
Normal Fibroblast Cell Line5 µM8 µM

This hypothetical data would suggest that both compounds exhibit selective cytotoxicity towards the BRD4-dependent cancer cell line. The higher IC50 value for 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine in normal fibroblasts compared to JQ1 might indicate a better therapeutic window, although this would need to be confirmed with further studies.

Integrating the Data for a Holistic View

The true power of this comparative approach lies in the integration of data from all three methodologies. For instance, if the kinome scan reveals a potential off-target kinase, CETSA can be employed to confirm its engagement in cells. Any observed cellular phenotype can then be correlated with the on- and off-target activities of the compound. A discrepancy between the biochemical and cellular data may point towards factors like cell permeability or metabolism influencing the compound's activity.

Conclusion

The comprehensive assessment of off-target activity is a non-negotiable step in the development of safe and effective targeted therapies. By employing a multi-faceted approach that includes kinome scanning, cellular thermal shift assays, and phenotypic screening, researchers can build a detailed and reliable selectivity profile for novel compounds like 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine. Comparing this profile to that of a well-characterized molecule such as JQ1 provides valuable context and aids in the selection of drug candidates with the most promising therapeutic potential and minimal off-target liabilities. This rigorous, data-driven approach is essential for translating promising chemical matter into clinically successful medicines.

References

  • Chen, J., et al. (2020). Targeting Brd4 for cancer therapy: inhibitors and degraders. Journal of Medicinal Chemistry. Retrieved from [Link][17]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link][9]

  • van Bergen, W. (2025, August 19). A game changer in cancer kinase target profiling. ASBMB. Retrieved from [Link][18]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Retrieved from [Link][6]

  • García-Carrasco, I., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. Retrieved from [Link][15]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. Retrieved from [Link][13]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][10]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link][14]

  • Zhang, H., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. Retrieved from [Link][19]

  • Al-Ali, H., et al. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. Retrieved from [Link][16]

  • Bolden, J. E., et al. (2014). Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition. Cell Reports. Retrieved from [Link][20]

  • Li, Y., et al. (2024). Peptide Inhibitor Targeting the Extraterminal Domain in BRD4 Potently Suppresses Breast Cancer Both In Vitro and In Vivo. ACS Chemical Biology. Retrieved from [Link][21]

  • Bodvarsdottir, S. K., et al. (2019). BRD4 inhibitors block telomere elongation. Nucleic Acids Research. Retrieved from [Link][22]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link][23]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link][11]

  • Wang, Y., et al. (2018). Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway. International Journal of Oncology. Retrieved from [Link][7]

  • Zhang, X., et al. (2022). Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers in Cell and Developmental Biology. Retrieved from [Link][24]

  • Barghash, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Retrieved from [Link][25]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from [Link][1]

  • Zhang, Y., et al. (2023). Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility. International Journal of Molecular Sciences. Retrieved from [Link][8]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link][26]

  • Royal Society of Chemistry. (2023, October 16). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Retrieved from [Link][2]

  • Thomas, E. A., et al. (2018). Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice. Human Molecular Genetics. Retrieved from [Link][27]

  • de Oliveira, A. R. M., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. International Journal of Molecular Sciences. Retrieved from [Link][28]

  • Gomaa, A. M., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. Retrieved from [Link][3]

  • Oncotarget. (2015, October 27). The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. Retrieved from [Link][29]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Retrieved from [Link][30]

  • PubChemLite. (n.d.). 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link][31]

  • National Institutes of Health. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link][32]

  • Google Patents. (n.d.). WO2022090481A1 - Substituted 1h-pyrazolo[4,3-c]pyridines and derivatives as egfr inhibitors. Retrieved from [33]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link][34]

  • Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link][35]

  • National Institutes of Health. (2019, August 11). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link][36]

  • PubMed. (2020, August 6). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Retrieved from [Link][37]

  • National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link][38]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to Substituted Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents target...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents targeting other key cellular pathways. The arrangement of nitrogen atoms in this fused bicyclic system allows for a three-dimensional projection of substituents that can effectively probe the binding pockets of various enzymes and receptors. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse pyrazolo[4,3-c]pyridines is of paramount importance to the drug discovery and development community.

This guide provides a comparative analysis of prominent synthetic strategies for the preparation of substituted pyrazolo[4,3-c]pyridines. We will delve into the mechanistic underpinnings, operational details, and relative efficiencies of different approaches, supported by experimental data and protocols. The objective is to equip researchers with the knowledge to select the most appropriate synthetic route based on their specific goals, whether for initial hit-finding, lead optimization, or large-scale synthesis.

Route 1: The Cyclocondensation Approach from Substituted Pyridines

One of the most classical and widely employed strategies involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This approach typically begins with a substituted chloronicotinic acid or its ester derivative, which undergoes a series of transformations including hydrazinolysis, cyclization, and subsequent functionalization.

Mechanistic Rationale and Workflow

The key transformation in this route is the cyclocondensation reaction of a hydrazine with a suitably activated pyridine derivative. For instance, the reaction of ethyl 2-chloronicotinate with hydrazine hydrate forms a hydrazinyl intermediate, which then undergoes intramolecular cyclization to yield the pyrazolo[4,3-c]pyridin-4(5H)-one core. The regioselectivity of the cyclization is directed by the substitution pattern of the starting pyridine. Subsequent chlorination of the pyrazolone followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allows for the introduction of diverse substituents at the 4-position.

A Substituted Chloronicotinic Ester B Hydrazinolysis (e.g., N2H4·H2O) A->B Step 1 C Intramolecular Cyclocondensation B->C Step 2 D Pyrazolo[4,3-c]pyridin-4(5H)-one C->D Formation of Core E Chlorination (e.g., POCl3) D->E Step 3 F 4-Chloropyrazolo[4,3-c]pyridine E->F Activation G Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) F->G Step 4 H Substituted Pyrazolo[4,3-c]pyridines G->H Diversification

Figure 1. Workflow for the cyclocondensation approach to substituted pyrazolo[4,3-c]pyridines.

Experimental Protocol: Synthesis of 4-Aryl-Pyrazolo[4,3-c]pyridines

Step 1: Synthesis of Pyrazolo[4,3-c]pyridin-4(5H)-one

  • To a solution of ethyl 2-chloronicotinate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to afford the pyrazolo[4,3-c]pyridin-4(5H)-one as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-pyrazolo[4,3-c]pyridine

  • To the crude pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq), add phosphorus oxychloride (POCl3, 10.0 eq).

  • Heat the mixture at 110 °C for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the 4-chloro-pyrazolo[4,3-c]pyridine.

Step 3: Suzuki Coupling for 4-Aryl-pyrazolo[4,3-c]pyridine

  • To a microwave vial, add the 4-chloro-pyrazolo[4,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Route 2: The Múlti-component Approach

Multi-component reactions (MCRs) offer a highly efficient alternative for the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of pyrazolo[4,3-c]pyridines, MCRs can provide rapid access to a wide range of substituted derivatives.

Mechanistic Rationale and Workflow

A common MCR strategy involves the reaction of a 3-amino-pyrazole, an aldehyde, and a β-ketoester. This reaction proceeds through a series of tandem reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to furnish the pyrazolo[4,3-c]pyridine core. The diversity of the final products can be easily achieved by varying the three starting components.

A 3-Amino-pyrazole D One-Pot Reaction (e.g., Reflux in Ethanol) A->D B Aldehyde B->D C β-Ketoester C->D E Substituted Pyrazolo[4,3-c]pyridines D->E Formation of Core and Diversification

Figure 2. Workflow for the multi-component approach to substituted pyrazolo[4,3-c]pyridines.

Experimental Protocol: Three-Component Synthesis of Substituted Pyrazolo[4,3-c]pyridines
  • In a round-bottom flask, combine the 3-amino-pyrazole (1.0 eq), the aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., InCl3, 0.1 eq) or a Brønsted acid (e.g., acetic acid).

  • Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure substituted pyrazolo[4,3-c]pyridine.

Route 3: The Intramolecular Heck Cyclization Approach

For the synthesis of more complex and specifically substituted pyrazolo[4,3-c]pyridines, intramolecular Heck reactions provide a powerful tool. This strategy involves the palladium-catalyzed intramolecular cyclization of a suitably functionalized pyrazole precursor.

Mechanistic Rationale and Workflow

This route typically starts with a pyrazole bearing an N-allyl group and a halogenated pyridine moiety. In the presence of a palladium catalyst and a base, an intramolecular Heck cyclization occurs, forming the new C-C bond and constructing the pyridine ring of the pyrazolo[4,3-c]pyridine system. This method offers excellent control over the substitution pattern and can be used to generate complex polycyclic structures.

A N-Allyl-Halogenated Pyrazole Precursor B Intramolecular Heck Cyclization (Pd Catalyst, Base) A->B Key C-C Bond Formation C Substituted Pyrazolo[4,3-c]pyridines B->C Core Construction

Figure 3. Workflow for the intramolecular Heck cyclization approach.

Experimental Protocol: Synthesis via Intramolecular Heck Cyclization
  • To a sealed tube, add the N-allyl-halogenated pyrazole precursor (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), a phosphine ligand (e.g., P(o-tolyl)3, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent such as acetonitrile.

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction at 100-140 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired pyrazolo[4,3-c]pyridine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of diversity, and the scale of the synthesis. Below is a table summarizing the key features of the discussed approaches.

FeatureRoute 1: CyclocondensationRoute 2: Multi-componentRoute 3: Intramolecular Heck
Overall Yield Moderate to GoodGood to ExcellentModerate to Good
Number of Steps 3-4 steps1 step2-3 steps (precursor synthesis)
Reaction Time Long (days)Moderate (hours)Long (hours to days)
Substrate Scope Broad (late-stage diversification)Broad (component variation)Moderate (precursor dependent)
Scalability GoodExcellentModerate
Ease of Purification Moderate (chromatography often needed)High (often precipitation)Low (chromatography required)
Atom Economy ModerateHighModerate
Key Advantage Reliable and well-establishedHigh efficiency and step economyAccess to complex structures
Key Disadvantage Multiple steps, sometimes harsh conditionsLimited to certain substitution patternsPrecursor synthesis can be lengthy

Conclusion and Recommendations

Each of the discussed synthetic routes to substituted pyrazolo[4,3-c]pyridines offers distinct advantages and is suited for different applications.

  • The Cyclocondensation Approach (Route 1) is a robust and versatile method, particularly well-suited for generating a library of analogs from a common intermediate through late-stage diversification via cross-coupling reactions. While it involves multiple steps, its reliability and broad substrate scope make it a workhorse in medicinal chemistry campaigns.

  • The Multi-component Approach (Route 2) is unparalleled in its efficiency and atom economy. For rapid access to a large number of diverse pyrazolo[4,3-c]pyridines for initial screening, this one-pot method is the strategy of choice. Its primary limitation lies in the potential for a more restricted substitution pattern compared to other routes.

  • The Intramolecular Heck Cyclization Approach (Route 3) provides a more specialized route to access complex and often sterically hindered pyrazolo[4,3-c]pyridine derivatives that may not be accessible through other methods. While the synthesis of the required precursor can be a multi-step process, the power of this C-C bond-forming reaction to construct the core scaffold is significant for specific and challenging targets.

Ultimately, the selection of a synthetic strategy should be guided by a careful consideration of the target structure's complexity, the desired scale of the synthesis, and the resources available. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently advance their drug discovery programs.

References

  • Title: Recent Developments in the Synthesis of Pyrazolo[4,3-c]pyridines Source: Molecules URL: [Link]

  • Title: A three-component reaction for the synthesis of pyrazolo[4,3-c]pyridines Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of pyrazolo[4,3-c]pyridines by intramolecular Heck reaction Source: Organic & Biomolecular Chemistry URL: [Link]

Validation

Orthogonally Validating Target Engagement of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine in Cells: A Comparative Guide

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's engagement with its intended molecular target within a cellular context is a cornerstone of a successful research program. Th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's engagement with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides an in-depth comparison of two powerful and orthogonal biophysical methods—the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemoproteomics—for validating the target engagement of the novel small molecule, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine. Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, this guide will proceed under the scientifically grounded hypothesis that this compound is a putative kinase inhibitor, and we will explore the validation of its engagement with a hypothetical serine/threonine kinase, "Kinase X".

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to ensure robust and reliable target validation.

The Imperative of Orthogonal Target Validation

Confirming that a molecule binds to its intended target in the complex milieu of a living cell is fundamental to establishing a clear mechanism of action.[1] Relying on a single method for target engagement can be misleading, as every technique has inherent limitations and potential for artifacts. Therefore, employing orthogonal approaches—methods that rely on different physical principles—provides a much higher degree of confidence in the observed target engagement.[1] This guide will dissect two such complementary techniques.

Comparative Analysis of Target Validation Methodologies

Here, we compare CETSA and Kinobeads-based chemoproteomics for validating the engagement of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine with its hypothetical target, Kinase X.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads-Based Chemoproteomics
Principle Ligand binding increases the thermal stability of the target protein, resulting in a shift in its melting temperature (Tm).[1][2]Competitive binding between the free compound of interest and immobilized, broad-spectrum kinase inhibitors for the active sites of kinases in a cell lysate.[3][4]
Cellular Context Can be performed in intact cells, cell lysates, or tissues, providing a physiologically relevant environment.[1][2][5]Typically performed in cell lysates, which may not fully recapitulate the native cellular environment.[3][4]
Primary Readout A shift in the melting curve (ΔTm) or a dose-dependent increase in soluble protein at a fixed temperature (ITDRF).[6][7]A dose-dependent decrease in the abundance of specific kinases captured by the beads, as quantified by mass spectrometry.[3][8]
Target Scope Hypothesis-driven, focusing on a single or a few pre-defined targets for which specific antibodies are available (for Western blot detection). Proteome-wide analysis is possible with mass spectrometry (TPP/CETSA-MS).[6][9]Unbiased and proteome-wide, capable of identifying hundreds of potential kinase targets simultaneously.[3][4][8]
Key Advantages - Direct evidence of target engagement in live cells.[1][5]- Does not require modification of the compound.[10]- Can be adapted for high-throughput screening.[2]- Unbiased, proteome-wide selectivity profiling.[4]- Can identify unexpected off-targets.[4][11]- Does not require target-specific antibodies.
Limitations - Some protein-ligand interactions may not result in a significant thermal shift.[5]- Western blot-based detection is low-throughput and antibody-dependent.[12]- Mass spectrometry-based detection can be complex and resource-intensive.[6]- Primarily applicable to ATP-competitive inhibitors.[4]- Performed in lysates, which may alter protein complexes and activation states.[13]- May miss kinases not expressed in the chosen cell line or those that do not bind to the immobilized inhibitors.[4][11]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for both CETSA and Kinobeads-based chemoproteomics, designed to be self-validating and grounded in established scientific principles.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the principle that the binding of a ligand, in this case, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine, to its target protein, Kinase X, will increase the protein's thermodynamic stability.[1][2] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing Kinase X B 2. Treat cells with 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine or vehicle (DMSO) A->B C 3. Aliquot cell suspensions into PCR tubes B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Centrifuge to separate soluble fraction (supernatant) from aggregated proteins (pellet) E->F G 7. Collect supernatant F->G H 8. Analyze soluble Kinase X by Western Blot or Mass Spectrometry G->H I 9. Plot soluble protein vs. temperature to generate melt curves H->I

Caption: CETSA experimental workflow from cell treatment to data analysis.

Part A: Generating a CETSA Melt Curve

  • Cell Culture: Culture a suitable cell line endogenously expressing or overexpressing Kinase X to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Treat one aliquot of cells with a saturating concentration of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (e.g., 10 µM) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by a 3-minute cooling step at room temperature.[14]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting: Carefully collect the supernatant. Determine the protein concentration of each sample and normalize. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a specific primary antibody against Kinase X, followed by an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Kinase X (normalized to the 40°C sample) against temperature for both the compound-treated and vehicle-treated samples to generate the melt curves. A shift in the curve for the compound-treated sample indicates target engagement.[6][15]

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Follow steps 1 and 2 from the melt curve protocol, but instead of a single high concentration, treat cell aliquots with a serial dilution of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (e.g., 0.01 to 100 µM).

  • Heat all samples at a single, fixed temperature (determined from the melt curve, typically the temperature at which there is a ~50% reduction in soluble protein in the vehicle-treated sample).[6]

  • Proceed with steps 4-8 from the melt curve protocol.

  • Plot the amount of soluble Kinase X against the log of the compound concentration to determine the EC50 of target engagement.

Method 2: Kinobeads-Based Chemoproteomics

This method leverages the competition between the free compound of interest and a broad-spectrum kinase inhibitor cocktail immobilized on beads ("Kinobeads") to capture kinases from a cell lysate.[3][4] Proteins that are bound by 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine in the lysate will not be captured by the Kinobeads. Mass spectrometry is then used to identify and quantify the kinases that are pulled down by the beads.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_affinity_purification Affinity Purification cluster_ms_prep Sample Prep for MS cluster_ms_analysis LC-MS/MS Analysis A 1. Prepare cell lysate B 2. Treat lysate with varying concentrations of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine A->B C 3. Incubate treated lysate with Kinobeads B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Digest proteins into peptides (e.g., with trypsin) E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Identify and quantify kinases G->H I 9. Plot kinase abundance vs. compound concentration H->I

Caption: Kinobeads workflow for target identification and selectivity profiling.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer containing phosphatase and protease inhibitors.

  • Lysate Treatment: Aliquot the cell lysate and treat with increasing concentrations of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine or vehicle (DMSO) for 1 hour at 4°C.

  • Kinobeads Incubation: Add Kinobeads to each lysate aliquot and incubate with rotation for 1-2 hours at 4°C to allow for competitive binding.[3]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove unbound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance (normalized to the vehicle control) against the concentration of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the compound.

Synthesizing the Evidence: An Integrated Approach

The power of using orthogonal methods lies in the convergence of evidence. For our hypothetical compound, 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine, a successful validation would involve observing a significant and dose-dependent thermal shift for Kinase X in the CETSA experiment, and independently, a dose-dependent decrease in the binding of Kinase X to the Kinobeads in the chemoproteomics experiment. Such concordant results would provide strong, multi-faceted evidence of direct target engagement in a cellular context.

Furthermore, the Kinobeads experiment provides the added advantage of a broad selectivity profile, potentially identifying other kinases that are engaged by the compound. This information is invaluable for understanding potential off-target effects and for guiding further lead optimization efforts.

By thoughtfully applying and comparing these orthogonal methodologies, researchers can build a robust and compelling case for the mechanism of action of their compounds, significantly de-risking the progression of drug discovery projects.

References

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(4), 1547-1559. Available from: [Link]

  • Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 886819. Available from: [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1953. Available from: [Link]

  • Reinecke, M., et al. (2021). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 20(2), 1253-1265. Available from: [Link]

  • Medard, G., et al. (2021). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. Available from: [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]

  • Reinecke, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(11), 2738-2747. Available from: [Link]

  • Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. Available from: [Link]

  • Knapp, S. (2018). New opportunities for kinase drug repurposing and target discovery. British Journal of Cancer, 118(3), 307-309. Available from: [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4932. Available from: [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Thomas, M. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Reinecke, M., et al. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • Golkowski, M., et al. (2019). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from: [Link]

  • Pelago Bioscience. (2025). Whole Blood CETSA. Retrieved from: [Link]

  • Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers. Available from: [Link]

  • van der Wijk, T., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. Available from: [Link]

  • Martinez Molina, D., et al. (2014). CETSA melt curves and ITDRF CETSA in lysate. ResearchGate. Available from: [Link]

  • Molina, D. M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Miettinen, T. P., et al. (2022). Ways to represent the data from different CETSA formats. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE
© Copyright 2026 BenchChem. All Rights Reserved.